molecular formula C9H13N2Na2O10P B2959157 Uridine 5'-monophosphate disodium salt hydrate CAS No. 681435-27-8

Uridine 5'-monophosphate disodium salt hydrate

货号: B2959157
CAS 编号: 681435-27-8
分子量: 386.16
InChI 键: DXOORDQZBSXBBP-LLWADOMFSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Uridine-5'-monophosphate (UMP) is a ribonucleotide. It is formed via decarboxylation of orotidine-5’-monophosphate (5'-OMP) by OMP decarboxylase. UMP is further phosphorylated by UMP-CMP kinase to form UDP and UTP during nucleic acid biosynthesis. Formulations containing UMP have been used as dietary supplements.>

属性

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O9P.2Na.H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOORDQZBSXBBP-LLWADOMFSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N2Na2O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Uridine 5'-monophosphate disodium salt molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Uridine 5'-Monophosphate Disodium Salt: Molecular Characterization, Bio-Organic Mechanism, and Analytical Protocols Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

Uridine 5'-monophosphate disodium salt (UMP-Na2), chemically defined as the disodium salt of uridine 5'-(dihydrogen phosphate), represents a critical node in pyrimidine nucleotide metabolism. Unlike its free acid counterpart, the disodium salt offers superior stability and aqueous solubility, making it the preferred reagent for in vitro RNA synthesis, pharmaceutical formulation, and nutritional fortification (e.g., infant formula). This guide provides a rigorous technical analysis of UMP-Na2, ranging from its physicochemical constants to validated HPLC-UV analytical workflows, ensuring reproducibility in high-stakes research environments.

Chemical Identity & Physicochemical Properties

The precise characterization of UMP-Na2 is fundamental for stoichiometric calculations in enzymatic reactions and drug formulations. The disodium form neutralizes the phosphate group's acidity, preventing hydrolytic degradation common in free nucleotides.

Table 1: Core Chemical Specifications

ParameterSpecificationTechnical Note
Chemical Name Uridine 5'-monophosphate disodium saltOften abbreviated as 5'-UMP-Na2
CAS Number 3387-36-8 Distinct from free acid (CAS 58-97-9)
Molecular Formula C₉H₁₁N₂Na₂O₉P Anhydrous basis
Molecular Weight 368.15 g/mol Exact Mass: 367.999 Da
Appearance White to off-white crystalline powderHighly hygroscopic; handle in low humidity
Solubility Water: ≥ 50 mg/mLForms a clear, colorless solution
pH (5% Solution) 7.0 – 8.5Neutral pH prevents glycosidic bond hydrolysis
UV Max (λmax) 262 nm (pH 7.[1][2][3]0)Characteristic of the uracil chromophore

Expert Insight: Commercial UMP-Na2 is frequently supplied as a hydrate (xH₂O).[4] When preparing molar solutions for sensitive enzymatic assays (e.g., in vitro transcription), always verify the Certificate of Analysis (CoA) for water content (Karl Fischer titration) to adjust the mass input. Using the anhydrous weight (368.15 g/mol ) without correction can lead to a 5–10% under-dosing error.

Biological Mechanism: The Pyrimidine Nexus

UMP is the "Zero Point" of pyrimidine biosynthesis. It is the first fully formed pyrimidine nucleotide derived from both the de novo pathway and the salvage pathway. Its conversion dictates the rate of RNA synthesis and membrane phospholipid production (via CDP-choline).

Pathway Visualization

The following diagram illustrates UMP's central role, bridging de novo synthesis and the salvage of free uridine.

PyrimidinePathway Orotate Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP OPRTase PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP Decarboxylase UDP UDP UMP->UDP UMP Kinase Uridine Uridine Uridine->UMP Uridine-Cytidine Kinase (Salvage Pathway) UTP UTP UDP->UTP NDP Kinase CTP CTP UTP->CTP CTP Synthetase RNA RNA Synthesis UTP->RNA RNA Polymerase CDP_Choline CDP-Choline (Membrane Synthesis) UTP->CDP_Choline Kennedy Pathway

Figure 1: The Centrality of UMP in Pyrimidine Metabolism. Green node indicates the compound of interest.[5]

Analytical Characterization: Validated HPLC Protocol

Quantifying UMP-Na2 requires overcoming a specific challenge: nucleotides are highly polar and elute in the void volume of standard Reverse-Phase (RP) columns. To retain and resolve UMP, an Ion-Pairing RP-HPLC method is the industry standard.

Method Principle

By adding a cationic ion-pairing agent (e.g., Tetrabutylammonium bisulfate) to the mobile phase, the negatively charged phosphate group of UMP forms a neutral ion pair, increasing its hydrophobicity and retention on the C18 stationary phase.

Step-by-Step Protocol

Equipment: HPLC system with UV-Vis/PDA detector (e.g., Agilent 1200/1260). Column: C18 End-capped (e.g., 250 mm × 4.6 mm, 5 µm).

Reagents:

  • Mobile Phase A: 10 mM Tetrabutylammonium bisulfate (TBA) + 10 mM KH₂PO₄ in HPLC-grade water. Adjust pH to 6.0 with dilute KOH.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09821.0
10.090101.0
15.060401.0
20.09821.0

Detection: UV at 262 nm . Injection Volume: 10 µL. Column Temp: 25°C or 30°C.

Self-Validating System Checks:

  • System Suitability: Inject a standard mix of UMP, UDP, and UTP. UMP must elute first. Resolution (Rs) between UMP and impurities must be > 1.5.

  • Linearity: Construct a calibration curve from 10 µg/mL to 500 µg/mL. R² must be > 0.999.

  • Blank Check: Inject Mobile Phase A to ensure no ghost peaks at the UMP retention time (typically 4–6 mins depending on column length).

Analytical Workflow Diagram

HPLCWorkflow Sample Sample Prep (Dissolve UMP-Na2 in Mobile Phase A) Filter Filtration (0.22 µm PVDF) Sample->Filter Remove particulates HPLC HPLC Injection (C18 Column + TBA Ion Pair) Filter->HPLC 10 µL Injection Detector UV Detection (262 nm) HPLC->Detector Elution Data Data Analysis (Peak Area Integration) Detector->Data Signal

Figure 2: Ion-Pairing HPLC Workflow for Nucleotide Quantification.

Applications in Drug Development & Nutrition

Pharmaceutical Intermediate

UMP-Na2 is a precursor for nucleotide analogs used in antiviral therapies. Its high purity is critical here; phosphate impurities can interfere with subsequent phosphorylation steps (e.g., converting UMP to UTP for enzymatic incorporation).

Nutritional Neuroscience

Research indicates UMP, often in combination with choline and DHA, supports synaptic membrane synthesis. In this context, the disodium salt is preferred for oral formulations due to its bioavailability and lack of acidic irritation compared to the free acid form [1].

Stability, Handling, and Storage

  • Hygroscopicity: UMP-Na2 is hygroscopic. Exposure to ambient air will cause the powder to clump and absorb water, altering the effective molecular weight.

    • Protocol: Weigh quickly in a low-humidity environment. Store desiccated at -20°C for long-term stability.

  • Solution Stability: Aqueous solutions are stable at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles, which can cause hydrolysis of the phosphate ester bond.

  • Incompatibility: Strong oxidizers.

References

  • PubChem. (2025).[6] Uridine 5'-monophosphate disodium salt.[1][2][3][5][6][7][8][9][10][11][12][13] National Library of Medicine. Available at: [Link]

  • Wurtman, R. J., et al. (2006). Synaptic proteins and phospholipids are increased in gerbil brain by administering uridine plus docosahexaenoic acid orally. Brain Research. Available at: [Link]

  • Viñas, P., et al. (2010). Liquid chromatography with ultraviolet and mass spectrometric detection for the determination of nucleotides in baby foods. Journal of Chromatography A. Available at: [Link]

Sources

A Technical Guide to the In Vivo Neuroprotective Mechanisms of Uridine 5'-Monophosphate (UMP)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Uridine 5'-monophosphate (UMP), and its dephosphorylated form uridine, is an essential pyrimidine nucleoside that plays a pivotal role in a multitude of fundamental biological processes within the central nervous system (CNS). Beyond its canonical function in nucleic acid synthesis, uridine acts as a critical precursor and signaling molecule, demonstrating significant neuroprotective capabilities in a range of preclinical in vivo models. This technical guide provides an in-depth exploration of the core mechanisms underpinning UMP's neuroprotective effects. We will dissect its role in the synthesis of neuronal membranes via the Kennedy pathway, its influence on neurotransmitter systems, its function as a ligand for P2Y purinergic receptors, and its impact on mitochondrial function and protein modification. This document synthesizes field-proven insights and detailed experimental protocols to serve as a comprehensive resource for researchers investigating uridine as a therapeutic agent for neurodegenerative and neurological disorders.

Section 1: The Foundational Rationale for Uridine in Neuroprotection

Uridine as a Critical Endogenous Precursor

Uridine is the primary pyrimidine nucleoside transported from the circulation into the brain, where it is readily converted into uridine triphosphate (UTP) and subsequently cytidine triphosphate (CTP).[1] These activated nucleotides are indispensable for two major cellular functions: the synthesis of RNA and the production of key phospholipids required for building and maintaining neuronal membranes.[1][2] The enzymes responsible for these conversions have low affinity for their substrates, meaning their activity is directly influenced by the availability of uridine.[2] This creates a direct link between systemic uridine levels and the brain's capacity for synthesis and repair, forming the basis of its therapeutic potential.

A Multi-Modal Approach to Combating Neurodegeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by a complex pathology that includes synaptic loss, mitochondrial dysfunction, oxidative stress, and inflammation.[3][4] UMP offers a multi-modal mechanism of action that addresses several of these pathological features simultaneously. It supports the structural integrity of neurons by providing the building blocks for membranes, enhances synaptic function by modulating neurotransmitter release, and activates signaling pathways that promote cell survival and reduce neuroinflammation.[5][6][7] This pleiotropic activity makes it a compelling candidate for interventions aimed at slowing or halting disease progression.

Section 2: Core Biochemical Pathways of Uridine in the CNS

The neuroprotective effects of uridine are deeply rooted in its central role in cellular biochemistry. It serves as a linchpin in pathways governing membrane synthesis, energy metabolism, and post-translational protein modification.

The Kennedy Pathway: Synthesizing Neuronal Membranes

The primary mechanism by which uridine supports neuronal structure is through its contribution to the Kennedy pathway, the main route for the de novo synthesis of phosphatidylcholine (PC).[8]

  • Conversion to CTP: Orally administered UMP increases circulating uridine, which crosses the blood-brain barrier.[1] In the brain, uridine is phosphorylated to UTP and then aminated to form CTP.[1][9]

  • Formation of CDP-Choline: CTP is the rate-limiting precursor for the synthesis of cytidine-5'-diphosphate choline (CDP-choline).[8][10] Studies in gerbils have shown that oral UMP administration significantly elevates brain levels of UTP, CTP, and CDP-choline.[9]

  • Phosphatidylcholine Synthesis: CDP-choline combines with diacylglycerol (DAG) to form PC, the most abundant phospholipid in neuronal membranes.[1]

This pathway is critical for the formation of new synapses (synaptogenesis), the extension of neurites, and the overall repair and maintenance of neuronal and glial cell membranes.[1][11][12]

Kennedy_Pathway UMP Uridine 5'-Monophosphate (UMP) (Oral Administration) Uridine_Circ Circulating Uridine UMP->Uridine_Circ Dephosphorylation Uridine_Brain Brain Uridine Uridine_Circ->Uridine_Brain BBB Transport UTP Uridine Triphosphate (UTP) Uridine_Brain->UTP Phosphorylation CTP Cytidine Triphosphate (CTP) (Rate-Limiting Precursor) UTP->CTP CTP Synthetase CDP_Choline CDP-Choline CTP->CDP_Choline CTP:Phosphocholine Cytidylyltransferase Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase Phosphocholine->CDP_Choline PC Phosphatidylcholine (PC) (Neuronal Membranes, Synapses) CDP_Choline->PC DAG Diacylglycerol (DAG) DAG->PC

Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis.
Protein O-GlcNAcylation and Tau Pathology

Uridine is a precursor for uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the substrate for O-GlcNAcylation, a crucial post-translational modification of nuclear and cytoplasmic proteins.[5][11] This process is particularly relevant in Alzheimer's disease, as the phosphorylation of the tau protein is inversely correlated with its O-GlcNAcylation.[5] By increasing the substrate pool for O-GlcNAcylation, uridine supplementation can reduce the hyperphosphorylation of tau, thereby preventing the formation of neurotoxic tau aggregates.[5]

Energy Metabolism and Mitochondrial Support

Uridine contributes to cellular energy homeostasis. It is a precursor for UDP-glucose, which is essential for glycogen synthesis, providing an energy reserve for neurons.[5][13] Furthermore, studies in models of Parkinson's disease have shown that uridine's protective effects are associated with the activation of mitochondrial ATP-dependent potassium (mitoK-ATP) channels.[4][13] Activation of these channels is a known mechanism of cellular protection, particularly under conditions of oxidative stress, by helping to maintain mitochondrial integrity and function.[4][13][14]

Section 3: Receptor-Mediated Signaling

Beyond its metabolic roles, uridine nucleotides act as extracellular signaling molecules, activating specific purinergic receptors to modulate neuronal function and survival.

Activation of P2Y Purinergic Receptors

Uridine nucleotides, particularly UTP and UDP, are potent agonists for G protein-coupled P2Y receptors, including the P2Y2, P2Y4, and P2Y6 subtypes.[7][8][15] Activation of these receptors triggers a cascade of intracellular events with significant neuroprotective consequences:

  • Promotion of Neurite Outgrowth: P2Y receptor stimulation enhances the outgrowth of neurites, a critical process for forming new synaptic connections.[7][16][17]

  • Modulation of APP Processing: In the context of Alzheimer's disease, P2Y receptor activation stimulates the non-amyloidogenic α-secretase pathway for processing amyloid precursor protein (APP).[7][17] This increases the production of the neuroprotective soluble APPα fragment and reduces the generation of toxic β-amyloid (Aβ) peptides.[5][7]

  • Neuroinflammation and Microglial Response: P2Y receptors are involved in mediating the response of microglia, the brain's resident immune cells, to injury.[7][15] Their activation can induce microglial migration to sites of damage, which is a crucial step in clearing cellular debris and promoting tissue repair.[15][17]

P2Y_Signaling Uridine Uridine UTP_UDP UTP / UDP (Extracellular) Uridine->UTP_UDP Conversion & Release P2Y_Receptor P2Y2 / P2Y4 / P2Y6 Receptors UTP_UDP->P2Y_Receptor Agonist Binding G_Protein Gq Protein Activation P2Y_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC Signaling_Cascade Downstream Signaling (e.g., ERK1/2, CREB) PLC->Signaling_Cascade Outcome1 Neurite Outgrowth & Synaptic Protein Synthesis Signaling_Cascade->Outcome1 Outcome2 ↑ α-Secretase Activity (Non-Amyloidogenic APP Processing) Signaling_Cascade->Outcome2 Outcome3 Modulation of Microglial Response Signaling_Cascade->Outcome3

Caption: Uridine Nucleotide-Mediated P2Y Receptor Signaling.

Section 4: In Vivo Evidence of Neuroprotection

The therapeutic potential of UMP has been validated in numerous in vivo models of neurological and neurodegenerative disease.

Alzheimer's Disease (AD)

In transgenic mouse models of AD (e.g., Tg2576 and TAPP mice), treatment with a uridine prodrug improved performance in memory tasks like novel object recognition and contextual fear conditioning.[3] This cognitive enhancement was associated with reduced tau hyperphosphorylation and decreased lipid peroxidation in the hippocampus.[3] The core mechanism is believed to be the enhanced formation of synaptic membranes, which helps to counteract the synaptic loss that is a hallmark of AD.[11][18]

Parkinson's Disease (PD)

In toxin-induced models of PD (using 6-OHDA or rotenone), uridine administration has been shown to restore motor activity on tasks like the RotaRod test.[4][13] This functional recovery is accompanied by a normalization of mitochondrial function, a reduction in oxidative stress markers, and protection against the degeneration of dopaminergic neurons in the substantia nigra.[4][13][14] Furthermore, UMP supplementation, particularly when combined with the omega-3 fatty acid DHA, increases the release of striatal dopamine.[19][20]

Acute Neuronal Injury (Stroke and Epilepsy)

UMP has demonstrated protective effects in models of acute injury. In a gerbil model of stroke, a uridine prodrug reduced neuronal loss in the hippocampus.[3] In a rat model of status epilepticus, post-seizure treatment with uridine protected the structural integrity of the blood-brain barrier by preventing the reduction of tight junction proteins like ZO-1.[21]

Data Summary Table: Quantitative Effects of UMP/Uridine In Vivo
Model/ParameterSpeciesTreatment/DosageKey FindingReference(s)
Parkinson's Disease Rat30 µg/kg uridine, s.c. for 22 days (6-OHDA model)Restored RotaRod performance to near-control levels.[13]
Parkinson's Disease Rat3 mg/kg & 30 mg/kg uridine (rotenone model)Dose-dependently decreased MDA concentration in brain mitochondria to control levels.[4]
Dopamine Release Aged Rat2.5% UMP in diet for 6 weeksIncreased K+-evoked dopamine release from 283% to 341% of basal levels.[6][12]
Neurite Outgrowth Aged Rat2.5% UMP in diet for 6 weeksIncreased neurofilament-M protein levels to 221% of control values.[6][12]
Acetylcholine Release Aged Rat2.5% UMP in diet for 6 weeksIncreased baseline acetylcholine levels in striatal dialysates from 73 to 197 fmol/min.[22]
Brain Phospholipids GerbilUMP + Choline diet for 4 weeksIncreased major brain phospholipids by 13–47%.[8]
Brain CDP-Choline Gerbil1 mmol/kg UMP, gavageIncreased brain CDP-choline by ~45% (from 11.3 to 16.4 pmol/mg tissue) at 15 min.[9]
Alzheimer's Disease TAPP MicePN401 (uridine prodrug)Reduced impairments in novel object recognition and social transmission of food preference.[3]

Section 5: Methodologies for In Vivo Evaluation

Evaluating the neuroprotective efficacy of UMP requires a systematic approach combining behavioral, biochemical, and histological techniques. The causality behind experimental choices is critical for robust and reproducible findings.

General Experimental Workflow

A typical in vivo study involves acclimatizing animals, establishing baseline performance on behavioral tasks, inducing a specific neuropathology, administering the treatment (UMP/vehicle), and then assessing outcomes at functional and molecular levels.

Experimental_Workflow cluster_analysis Acclimatization 1. Animal Acclimatization & Baseline Assessment (e.g., RotaRod, Morris Water Maze) Grouping 2. Randomization into Groups (Sham, Vehicle, UMP Doses) Acclimatization->Grouping Induction 3. Induction of Neuropathology (e.g., 6-OHDA lesion, MCAO, Transgenic Model) Grouping->Induction Treatment 4. Chronic UMP Administration (Diet, Gavage, Injection) Induction->Treatment Behavioral 5. Post-Treatment Behavioral Testing (Assess functional recovery) Treatment->Behavioral Euthanasia 6. Euthanasia & Tissue Collection Behavioral->Euthanasia Analysis 7. Downstream Analysis Euthanasia->Analysis Histo Histology / IHC (Neuronal Counts, Protein Localization) Analysis->Histo Biochem Biochemical Assays (Oxidative Stress, Neurotransmitters) Analysis->Biochem Western Western Blot (Synaptic Proteins, Signaling Molecules) Analysis->Western

Caption: General Workflow for In Vivo Neuroprotection Studies.
Protocol: Induction of a Parkinson's Disease Model (6-OHDA)

This protocol describes the unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) to create a lesion of the nigrostriatal pathway, a standard model for PD research.[13]

  • Causality: The unilateral lesion allows the unlesioned side of the animal to serve as an internal control, increasing the statistical power and validity of the experiment. 6-OHDA is selectively taken up by dopaminergic neurons, leading to their specific destruction through oxidative stress, thus mimicking a key pathological feature of PD.

  • Materials: Anesthetic (e.g., isoflurane), stereotaxic frame, microinjection pump, Hamilton syringe, 6-OHDA hydrochloride, ascorbic acid, sterile saline.

  • Procedure:

    • Acclimatize male Sprague-Dawley rats (250-300g) for one week.

    • Anesthetize the rat and secure it in the stereotaxic frame.

    • Prepare the 6-OHDA solution (e.g., 4 µg/µL in 0.9% saline containing 0.02% ascorbic acid to prevent oxidation) immediately before use.

    • Drill a small burr hole in the skull over the target coordinates for the substantia nigra pars compacta (SNc) or medial forebrain bundle.

    • Slowly lower the injection needle to the target coordinates.

    • Infuse the 6-OHDA solution (e.g., a total of 8 µg in 2 µL) at a slow, controlled rate (e.g., 0.5 µL/min) to minimize tissue damage and ensure proper diffusion.

    • Leave the needle in place for an additional 5-10 minutes post-infusion to prevent backflow along the injection track.

    • Slowly retract the needle, suture the incision, and provide post-operative care, including hydration and analgesia.

    • Allow animals to recover for at least two weeks before starting UMP treatment to allow for the lesion to fully develop.

Protocol: Assessment of Motor Function (RotaRod Test)

The RotaRod test assesses motor coordination and balance, which are impaired by the loss of dopaminergic neurons.

  • Self-Validation: This protocol is self-validating through the inclusion of baseline testing before the lesion is created. Each animal's post-lesion performance is compared to its own pre-lesion baseline, providing a robust measure of deficit. The vehicle-treated group serves as a control for the effects of the lesion and any spontaneous recovery over time.

  • Procedure:

    • Training/Baseline: For 2-3 days prior to surgery, train the rats on the RotaRod apparatus at an accelerating speed (e.g., 4-40 RPM over 5 minutes). Record the latency to fall for each animal across multiple trials. The average of the final day's trials serves as the baseline.

    • Post-Treatment Testing: At the end of the UMP treatment period, repeat the RotaRod test under the same conditions.

    • Data Recording: Record the latency to fall for each trial. An animal is considered to have fallen if it falls off the rod or passively rotates with the rod for two consecutive revolutions.

    • Analysis: Compare the post-treatment latencies between the vehicle-treated and UMP-treated groups. A significant increase in the latency to fall in the UMP group indicates a therapeutic effect.

Protocol: Post-Mortem Tissue Analysis (Western Blot for Synaptic Proteins)

This protocol quantifies the levels of key pre-synaptic (e.g., Synapsin-1) and post-synaptic (e.g., PSD-95) proteins in the striatum to assess synaptogenesis.[8]

  • Causality: The choice of Synapsin-1 and PSD-95 as markers is based on their critical roles in synaptic vesicle function and postsynaptic density structure, respectively. An increase in these proteins in the UMP-treated group provides molecular evidence that the treatment is promoting the formation or maintenance of synaptic structures, directly linking UMP's biochemical mechanism (membrane synthesis) to a functional outcome at the cellular level.

  • Procedure:

    • Tissue Harvest: Deeply anesthetize the animal and perform transcardial perfusion with ice-cold saline. Rapidly dissect the brain and isolate the striatum from both the lesioned and unlesioned hemispheres. Snap-freeze the tissue in liquid nitrogen and store at -80°C.

    • Protein Extraction: Homogenize the striatal tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at high speed (e.g., 14,000 x g) at 4°C and collect the supernatant containing the total protein lysate.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

      • Incubate with primary antibodies (e.g., anti-Synapsin-1, anti-PSD-95) overnight at 4°C.

      • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

    • Imaging and Analysis: Capture the signal using a digital imager. Quantify band density using software like ImageJ. Normalize the density of the target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Compare the normalized protein levels between treatment groups.

Section 6: Conclusion and Future Directions

Uridine 5'-monophosphate exerts robust neuroprotective effects in vivo through a convergence of mechanisms. By serving as a critical substrate for the synthesis of neuronal membranes, it directly supports the structural integrity and synaptic connectivity of the brain. Concurrently, its nucleotides act as signaling molecules, activating P2Y receptors to promote neurite outgrowth, modulate APP processing, and orchestrate glial responses. Furthermore, its influence on mitochondrial function and protein O-GlcNAcylation provides additional layers of protection against the cellular stressors that drive neurodegeneration.

The extensive preclinical evidence strongly supports the continued investigation of UMP as a therapeutic agent. Future research should focus on optimizing delivery to the CNS, exploring synergistic combinations with other neurosupportive nutrients like DHA and choline, and elucidating its efficacy in a wider range of neurological disorders. The translation of these promising in vivo findings into clinical applications holds the potential to provide a novel metabolic approach to preserving brain health and function.

References

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  • Atamanuk MA, et al. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. 2024.
  • Celikler S, et al. In vivo protective effect of Uridine, a pyrimidine nucleoside, on genotoxicity induced by Levodopa/Carbidopa in mice. PubMed. 2015.
  • Fernandez-Mendivil C, et al. Brain pyrimidine nucleotide synthesis and Alzheimer disease. Aging-US. 2019.
  • Atamanuk MA, et al. (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
  • Schetinger MRC, et al.
  • 10 Key Benefits of Uridine Monophosphate Supplement
  • Klishin SS, et al. (PDF) The Protective Effect of Uridine in a Rotenone-Induced Model of Parkinson's Disease: The Role of the Mitochondrial ATP-Dependent Potassium Channel.
  • Wang L, et al. Dietary supplementation with uridine-5′-monophosphate (UMP)
  • Atamanuk MA, et al. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. 2024.
  • Routes and Volumes of Administr
  • In vivo protective effect of Uridine, a pyrimidine nucleoside, on genotoxicity induced by Levodopa/Carbidopa in mice | Request PDF.
  • Uzar E, et al. Involvement of uridine in brain and gut health: insights into its neuroprotective potential via the gut-brain axis. PubMed. 2025.
  • Cansev M, et al. Oral uridine-5'-monophosphate (UMP) increases brain CDP-choline levels in gerbils. [NA]. 2005.
  • Akpinar O, et al.
  • Di Cesare Mannelli L, et al. Neuroinflammation-Modulating Properties Combining Glutathione, N-Acetylcysteine, and Uridine Monophosphate in a Formulation Supplement: An In Vitro Study. PMC - NIH. [NA].
  • Wang L, et al. Dietary supplementation with uridine-5′-monophosphate (UMP), a membrane phosphatide precursor, increases acetylcholine level and release in striatum of aged rat | Request PDF.

Sources

Uridine 5'-Monophosphate Disodium Salt Hydrate: A Definitive Guide to Chemical Nomenclature, Metabolic Pathways, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Uridine 5'-monophosphate (UMP) disodium salt hydrate is a fundamental pyrimidine nucleotide utilized extensively in neuroscientific research, synthetic biology, and pharmaceutical development. This whitepaper systematically deconstructs the chemical identity of UMP, standardizes its complex synonyms list for procurement and regulatory compliance, and provides field-proven, self-validating protocols for its analytical quantification and in vitro application.

Chemical Identity and Definitive Synonyms List

The nomenclature surrounding UMP disodium salt hydrate is notoriously fragmented due to varying hydration states, salt formulations, and legacy naming conventions. In aqueous environments, the disodium salt dissociates, leaving the biologically active UMP anion. Commercially, it is often supplied as a hydrate, though some manufacturers actively omit the "hydrate" designation to prevent the misclassification of moisture as a chemical impurity .

Table 1: Chemical Identifiers and Synonyms for UMP Disodium Salt Hydrate
AttributeDetail / Value
Primary Name Uridine 5'-monophosphate disodium salt hydrate
CAS Registry Number 3387-36-8 1
Molecular Formula C9H11N2Na2O9P·xH2O
Molecular Weight 368.15 g/mol (Anhydrous basis) 1
Common Synonyms 5'-UMP-Na2; UMP 2Na; Uridylic acid disodium salt; Uridine 5'-phosphate disodium salt; Disodium uridine-5-monophosphate 1
Structural Class Pyrimidine Nucleotide Analog

Pyrimidine Metabolism: The Role of UMP

UMP serves as the central hub of pyrimidine metabolism. It is the first fully formed pyrimidine nucleotide in the de novo synthesis pathway and acts as the direct precursor to Uridine Diphosphate (UDP) and Uridine Triphosphate (UTP), which are essential for RNA synthesis and cellular proliferation 2.

Mechanistic Causality: Cells rely on two distinct pathways to maintain UMP pools. The de novo pathway is highly energy-intensive, consuming ATP and bicarbonate to synthesize the pyrimidine ring from scratch. Conversely, the salvage pathway recycles free uridine directly into UMP via the enzyme Uridine Kinase 3. In drug development and cell culture, exogenous supplementation of UMP disodium salt exploits this salvage pathway, bypassing the rate-limiting, energy-draining steps of de novo synthesis (such as the CPS II reaction) to rapidly restore intracellular nucleotide pools 2.

Pathway Glutamine Glutamine + CO2 (De Novo) Orotate Orotic Acid Glutamine->Orotate CPS II / DHODH OMP Orotidine 5'-monophosphate Orotate->OMP OPRT UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP Decarboxylase UDP Uridine Diphosphate UMP->UDP UMP Kinase UTP Uridine Triphosphate (RNA Precursor) UDP->UTP NDP Kinase Uridine Exogenous Uridine (Salvage Pathway) Uridine->UMP Uridine Kinase

Figure 1: UMP integration into the pyrimidine de novo and salvage pathways.

Experimental Protocols and Workflows

Protocol: HPLC-UV Quantification of UMP Disodium Salt

Nucleotides like UMP are extremely hydrophilic and possess multiple ionizable phosphate groups 4. Standard reversed-phase chromatography (e.g., C18 with water/acetonitrile) often fails to retain them, causing UMP to elute in the void volume.

Causality & Experimental Choice: To achieve baseline resolution, this protocol utilizes an Ion-Pairing Reversed-Phase (IP-RP) method. By adding a volatile ion-pairing agent like Tetrabutylammonium acetate (TBAA) to the mobile phase, the hydrophobic tetrabutylammonium cation binds to the negatively charged phosphate group of UMP. This temporarily increases its hydrophobicity, allowing it to interact effectively with the C18 stationary phase for accurate quantification 4.

Table 2: HPLC Method Parameters
ParameterSpecification
Column C18 (250 mm × 4.6 mm, 5 µm particle size)
Mobile Phase A 10 mM TBAA in LC-MS grade Water (pH 6.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-5 min: 2% B; 5-15 min: 2% to 15% B; 15-20 min: 15% B
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of UMP disodium salt hydrate reference standard. Dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution.

  • Calibration Curve: Serially dilute the stock solution to 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Weigh 10.0 mg of the unknown sample, dissolve in 10 mL of Mobile Phase A.

  • Filtration: Pass all solutions through a 0.22 µm hydrophilic PTFE syringe filter to remove particulates. Self-validation check: Ensure the filter material does not bind nucleotides (strictly avoid nylon filters for this assay).

  • Execution: Inject blanks, followed by the calibration standards, and finally the unknown samples.

  • Data Analysis: Integrate the peak area at ~260 nm. Calculate purity against the standard curve.

HPLC_Workflow Prep Sample Dissolution (1 mg/mL in Buffer) Filter 0.22 µm PTFE Filtration Prep->Filter Inject IP-RP HPLC Injection (C18 + TBAA) Filter->Inject Detect UV Detection (260 nm) Inject->Detect Quant Peak Integration & Quantification Detect->Quant

Figure 2: Step-by-step workflow for IP-RP HPLC quantification of UMP.

Protocol: In Vitro Cell Culture Supplementation

Causality & Experimental Choice: UMP disodium salt is highly water-soluble, making it ideal for media supplementation. However, because it is a heavily charged molecule, it cannot passively diffuse across the lipophilic cell membrane. Cells must first dephosphorylate UMP to uridine via extracellular ecto-5'-nucleotidases before uptake via equilibrative nucleoside transporters (ENTs), after which it is re-phosphorylated back to UMP inside the cell 3.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 100 mM stock solution of UMP disodium salt hydrate in sterile DPBS (Dulbecco’s Phosphate-Buffered Saline).

  • Sterilization: Filter-sterilize the stock using a 0.22 µm PES (Polyethersulfone) filter inside a biosafety cabinet. Self-validation check: Do not autoclave UMP solutions, as thermal degradation will cleave the critical phosphodiester bond.

  • Media Supplementation: Add the sterile UMP stock to the basal cell culture media (e.g., DMEM) to achieve a final working concentration of 50–200 µM, depending on the cell line's specific metabolic demand.

  • Incubation: Culture cells at 37°C, 5% CO2. Replace supplemented media every 48 hours to prevent the depletion of extracellular nucleotide pools.

References

  • ChemicalBook. "Uridine 5'-monophosphate disodium salt | 3387-36-8". ChemicalBook.
  • Creative Proteomics. "Pyrimidine Metabolism Pathways Synthesis and Degradation".
  • National Institutes of Health (NIH). "Purine and Pyrimidine Nucleotide Synthesis and Metabolism". PMC.
  • TCI Chemicals. "Uridine 5'-Monophosphate Disodium Salt". Tokyo Chemical Industry UK Ltd.
  • National Institutes of Health (NIH). "Counter-current chromatographic separation of nucleic acid constituents with an extremely hydrophilic solvent system". PMC.

Sources

Metabolic Fate & Pharmacokinetics of Dietary Uridine Monophosphate (UMP)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Pathway of Dietary Uridine Monophosphate Supplements Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Dietary supplementation with Uridine Monophosphate (UMP) is a primary strategy for enhancing membrane phospholipid synthesis, particularly in the context of neurodegenerative research and synaptic regeneration. However, the metabolic trajectory of exogenous UMP is frequently misunderstood. Unlike lipophilic small molecules, UMP does not passively diffuse into the systemic circulation intact. It undergoes obligatory dephosphorylation in the gastrointestinal (GI) tract, circulates as uridine, and is re-phosphorylated intracellularly. This guide delineates the precise pharmacokinetic pathway—from lumen to neuronal synapse—and provides validated protocols for quantifying these metabolites in plasma and tissue.

Gastrointestinal Hydrolysis: The "First Pass" Transformation

The bioavailability of dietary UMP is dictated by the brush border enzyme milieu. UMP is a charged nucleotide at physiological pH and cannot cross the enterocyte membrane via passive diffusion.

Mechanism of Absorption

Upon ingestion, UMP is rapidly hydrolyzed in the small intestine lumen. The primary enzymatic driver is Intestinal Alkaline Phosphatase (IAP) , a brush-border enzyme that cleaves the 5'-phosphate group to yield uridine and inorganic phosphate (


).
  • Enzyme: Intestinal Alkaline Phosphatase (EC 3.1.3.1) & 5'-Nucleotidase.[1]

  • Reaction:

    
    
    
  • Transport: The resulting uridine is absorbed by enterocytes via Equilibrative Nucleoside Transporters (ENT1/ENT2) and Concentrative Nucleoside Transporters (CNT1/CNT2) .

Critical Insight: Plasma measurements following UMP supplementation will show elevated uridine , not UMP. Any detection of UMP in plasma is typically an artifact of cell lysis (hemolysis) during sampling, not intestinal absorption.

Systemic Circulation & Hepatic Regulation

Once absorbed, uridine enters the portal circulation. The liver acts as a homeostatic regulator rather than a purely catabolic sink.

The Hepatic "Uridine Paradox"

While the liver possesses high levels of Uridine Phosphorylase (UPase1) , which degrades uridine to uracil, it also synthesizes uridine de novo. In a fed state, the liver largely spares dietary uridine, allowing it to enter the systemic circulation. This "sparing" effect is crucial because extra-hepatic tissues (including the brain) lack the capacity for de novo synthesis and rely entirely on circulating uridine.

  • Circulating Half-life: Biphasic; typically 2–4 hours in humans post-ingestion.

  • Plasma Homeostasis: Maintained at 3–8

    
     in humans; supplementation can elevate this to 15–20 
    
    
    
    .

G cluster_0 Gastrointestinal Tract cluster_1 Portal Circulation & Liver UMP_Diet Dietary UMP Uridine_Gut Uridine (Lumen) UMP_Diet->Uridine_Gut Dephosphorylation (IAP / 5'-NT) Uridine_Portal Portal Uridine Uridine_Gut->Uridine_Portal ENT/CNT Transport Uracil_Liver Uracil (Catabolism) Uridine_Portal->Uracil_Liver UPase1 (Minor Path) Uridine_Systemic Systemic Plasma Uridine Uridine_Portal->Uridine_Systemic Hepatic Sparing

Figure 1: The obligatory dephosphorylation of dietary UMP to uridine prior to systemic absorption.

The Kennedy Pathway: Intracellular Anabolism

The therapeutic utility of UMP is realized only after circulating uridine crosses the Blood-Brain Barrier (BBB) via CNT2 (high-affinity adenosine/uridine transporter) and enters the neuron. Inside the cell, it enters the Kennedy Pathway (CDP-Choline Pathway) to synthesize Phosphatidylcholine (PC).

Step-by-Step Anabolic Cascade
  • Salvage (Rate-Limiting 1): Uridine is phosphorylated to UMP by Uridine-Cytidine Kinase (UCK) . This is the commitment step.

  • Nucleotide Pool Expansion: UMP

    
     UDP 
    
    
    
    UTP
    
    
    CTP .
  • PC Synthesis (Rate-Limiting 2): CTP reacts with Phosphocholine (via CTP:Phosphocholine Cytidylyltransferase) to form CDP-Choline .

  • Membrane Formation: CDP-Choline + Diacylglycerol (DAG)

    
    Phosphatidylcholine (PC) .
    

Synergy Note: This pathway is substrate-limited. Uridine supplies the CTP; however, without adequate Choline (to form phosphocholine) and DHA (to form the DAG backbone), UMP supplementation alone may not maximize PC synthesis.

Kennedy Uridine_Plasma Plasma Uridine Uridine_Cell Intracellular Uridine Uridine_Plasma->Uridine_Cell CNT2 / ENT1 UMP UMP Uridine_Cell->UMP Uridine-Cytidine Kinase (UCK) UTP UTP UMP->UTP Kinases CTP CTP (Cofactor) UTP->CTP CTP Synthase CDP_Choline CDP-Choline (Key Intermediate) CTP->CDP_Choline + P-Choline (CCT Enzyme) Choline Choline P_Choline Phosphocholine Choline->P_Choline Choline Kinase P_Choline->CDP_Choline PC Phosphatidylcholine (Membrane) CDP_Choline->PC + DAG (CPT Enzyme) DAG DAG (DHA-Rich) DAG->PC

Figure 2: The Kennedy Pathway illustrating the convergence of Uridine (via CTP), Choline, and DAG.

Experimental Protocols: Quantification of Metabolites

A. Plasma Extraction (Uridine Quantification)

Target: Quantify circulating uridine.[2][3][4][5][6] Challenge: Endogenous uridine presence requires a surrogate matrix or stable isotope dilution.

  • Matrix: 50

    
     Plasma (EDTA/Heparin).
    
  • Internal Standard (IS): Add 10

    
     of 
    
    
    
    -Uridine (1
    
    
    ).
  • Precipitation: Add 150

    
     ice-cold Methanol (1% Formic Acid). Vortex 30s.
    
  • Separation: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Supernatant: Transfer to LC vial. Inject 5

    
    .
    
B. Brain Tissue Extraction (Nucleotide Preservation)

Target: Quantify labile nucleotides (UMP, UTP, CTP, CDP-Choline). Challenge: Rapid hydrolysis of triphosphates (UTP/CTP) post-mortem.

Protocol:

  • Harvest: Rapidly dissect brain tissue (<60s) and flash freeze in liquid nitrogen.

  • Homogenization:

    • Weigh ~50 mg frozen tissue.[7]

    • Add 500

      
      ice-cold 80% Methanol / 20% Water  (pre-chilled to -80°C).
      
    • Note: Avoid perchloric acid if using MS; it suppresses ionization.

  • Disruption: Bead-beat (e.g., Precellys) for 2x20s at 4°C.

  • Incubation: Keep on dry ice for 20 min to ensure protein precipitation.

  • Clarification: Centrifuge at 16,000 x g for 15 min at 4°C.

  • Reconstitution: Evaporate supernatant under

    
     at 30°C. Reconstitute in 100 
    
    
    
    mobile phase A.
C. LC-MS/MS Parameters[5][7][8][9][10]
  • Column: HILIC (e.g., Waters BEH Amide or Agilent Poroshell HILIC), 2.1 x 100 mm, 1.7

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Ammonium Hydroxide in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 8 minutes.

  • Detection: Negative Mode ESI (Nucleotides are acidic).

Key MRM Transitions:

Analyte Precursor (m/z) Product (m/z)
Uridine 243.1 110.0
UMP 323.0 79.0
UTP 483.0 159.0

| CDP-Choline | 489.1 | 184.1 (Positive Mode) |

References

  • Cansev, M. (2006). Uridine and cytidine in the brain: their transport and utilization. Brain Research Reviews, 52(2), 389-397.

  • Wurtman, R. J., et al. (2009). Synaptic proteins and phospholipids are increased in gerbil brain by administering uridine plus docosahexaenoic acid orally. Brain Research, 1295, 154-162.

  • Moss, A. K., et al. (2013). Intestinal alkaline phosphatase inhibits the proinflammatory nucleotide uridine diphosphate.[8] American Journal of Physiology-Gastrointestinal and Liver Physiology, 304(6), G597-G604.

  • Liu, G., et al. (2021). Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach.[5] Journal of Pharmaceutical and Biomedical Analysis, 192, 113669.

  • Pizzorno, G., et al. (2002). Homeostatic control of uridine and the role of uridine phosphorylase: a biological and clinical update. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1587(2-3), 133-144.

Sources

Technical Guide: Uridine 5'-Monophosphate (UMP) Stability Profile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a rigorous, mechanistic comparison between Uridine 5'-monophosphate (UMP) disodium salt and its free acid form. It is designed for researchers and formulation scientists requiring actionable data for stability profiling and raw material selection.

Disodium Salt vs. Free Acid Form[1]

Executive Summary

In drug development and nutraceutical formulation, the choice between UMP Disodium Salt (UMP-Na₂) and UMP Free Acid (UMP-H₂) is dictated by the trade-off between solubility and hygroscopic stability .[1]

  • The Disodium Salt is the industry standard for aqueous formulations due to superior solubility (>100 mM) and a neutral pH profile that minimizes acid-catalyzed hydrolysis. However, it is highly hygroscopic and requires strict humidity control during storage.[1]

  • The Free Acid offers a thermodynamic advantage in the solid state under ambient conditions due to lower hygroscopicity but poses significant stability risks in solution. Its inherent acidity (pH ~3 in solution) creates an autocatalytic environment that accelerates N-glycosidic bond cleavage.[1]

Recommendation: Use UMP-Na₂ for all liquid applications and biological buffers.[1] Reserve UMP-H₂ strictly for anhydrous solid-dose matrices or organic synthesis intermediates where water exclusion is absolute.[1]

Chemical & Physical Characterization

The fundamental stability differences stem from the ionization state of the phosphate group and the resulting crystal lattice energy.

FeatureUMP Disodium Salt (UMP-Na₂)UMP Free Acid (UMP-H₂)
CAS Number 3387-36-858-97-9
Molecular Formula C₉H₁₁N₂Na₂O₉PC₉H₁₃N₂O₉P
Molecular Weight ~368.15 g/mol ~324.18 g/mol
Solubility (Water) High (>300 mg/mL)Moderate (~50 mg/mL)
Solution pH (10% w/v) Neutral to Basic (7.0 – 9.[1][2]0)Acidic (2.5 – 3.[1]5)
Hygroscopicity High (Deliquescent)Low to Moderate
Thermal Melting Point 208–210°C (with carbonization)~202°C (decomposes)
pKa Values pKa₂ ≈ 6.4 (Phosphate), pKa₃ ≈ 9.5 (Uracil)pKa₁ ≈ 1.0 (Phosphate)
Mechanistic Stability Analysis
3.1 The Hydrolysis Threat (Solution State)

The primary degradation pathway for UMP is the hydrolysis of the N-glycosidic bond (cleaving uracil from the ribose) and, to a lesser extent, the phosphoester bond .[1]

Critical Insight: This hydrolysis is acid-catalyzed .[1]

  • UMP Free Acid: When dissolved, it releases protons from the phosphate group, lowering the solution pH to ~3.[1]0. This acidic environment protonates the ring nitrogen or the glycosidic oxygen, significantly lowering the activation energy for hydrolytic cleavage. This is an autocatalytic degradation loop .

  • UMP Disodium Salt: Dissolves to form a neutral/slightly basic solution. Without excess protons, the N-glycosidic bond is kinetically stable at room temperature.[1]

3.2 Hygroscopicity & Solid-State Stability[1]
  • UMP Disodium Salt: The sodium ions create a high charge density, attracting atmospheric moisture to form hydrates (UMP-Na₂[1]·xH₂O).[3][4] If the critical relative humidity (CRH) is exceeded, the salt deliquesces.[1] Once dissolved in adsorbed water, mobility increases, and hydrolysis can proceed, albeit slowly due to neutral pH.[1]

  • UMP Free Acid: Possesses a tighter crystal lattice with strong hydrogen bonding networks that resist moisture uptake. In a dry solid state, it is chemically superior to the salt.

3.3 Visualizing the Degradation Pathway

The following diagram illustrates the acid-catalyzed degradation mechanism that makes the Free Acid unstable in solution.

UMP_Degradation cluster_0 Risk Factor: Free Acid Form UMP UMP (Intact) Protonation Protonation (Acidic pH) UMP->Protonation High [H+] Intermediate Activated Intermediate Protonation->Intermediate Weakens C-N Bond Hydrolysis Hydrolysis (+ H₂O) Intermediate->Hydrolysis Products Uracil + Ribose-5-P Hydrolysis->Products Irreversible

Figure 1: Acid-catalyzed hydrolysis pathway of UMP.[1] The Free Acid form naturally drives the "Protonation" step, accelerating its own degradation in solution.[1]

Experimental Validation Protocols

To validate the stability of your specific lot or formulation, use the following self-validating stress-testing protocols.

4.1 Protocol A: Comparative Stress Testing (Forced Degradation)

Objective: Determine the half-life (


) of UMP forms under accelerated conditions.[1]
  • Preparation:

    • Prepare a 10 mM solution of UMP-Na₂ in deionized water (measure pH; expect ~7.5).

    • Prepare a 10 mM solution of UMP-H₂ in deionized water (measure pH; expect ~3.0).[1]

    • Control: Prepare a 10 mM solution of UMP-H₂ buffered to pH 7.5 using NaOH (to isolate pH effect from ion effect).[1]

  • Stress Condition: Incubate all samples at 60°C for 72 hours.

  • Sampling: Aliquot samples at T=0, 6, 12, 24, 48, and 72 hours. Quench immediately on ice.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1]

    • Mobile Phase: 20 mM Potassium Phosphate buffer (pH 6.0) with 1% Methanol.

    • Detection: UV at 260 nm.

    • Metrics: Track loss of UMP peak area and appearance of Uracil peak (elutes earlier).

Expected Result: The unbuffered UMP-H₂ will show significant degradation (>10-20%) compared to the UMP-Na₂ and buffered control (<2%).[1]

4.2 Protocol B: Hygroscopicity Isotherm (DVS)

Objective: Quantify moisture uptake risks for solid dosage forms.

  • Instrument: Dynamic Vapor Sorption (DVS) analyzer.

  • Method:

    • Equilibrate 10 mg sample at 0% Relative Humidity (RH).

    • Step RH from 0% to 90% in 10% increments.

    • Hold each step until mass change (

      
      ) < 0.002% per minute.
      
  • Analysis: Plot % Mass Change vs. % RH.

Expected Result: UMP-Na₂ will show a sharp mass increase (deliquescence) above 40-50% RH.[1] UMP-H₂ will remain relatively stable up to 80% RH.[1]

Decision Matrix: Selection Guide

Use this logic flow to select the correct raw material for your application.

Decision_Tree Start Select UMP Form Formulation What is the Formulation Type? Start->Formulation Liquid Liquid / Aqueous Formulation->Liquid Solid Solid Dosage (Tablet/Capsule) Formulation->Solid UseSalt Use UMP Disodium Salt (High Solubility, Stable pH) Liquid->UseSalt Neutral pH Required Humidity Humidity Solid->Humidity Is Humidity Controlled? Humidity_Yes Yes (Desiccants/Blister) Humidity->Humidity_Yes Humidity_No No / Bulk Powder Humidity->Humidity_No Humidity_Yes->UseSalt Preferred for Bioavailability UseAcid Use UMP Free Acid (Resists Moisture) Humidity_No->UseAcid Avoids Deliquescence

Figure 2: Selection logic for UMP raw materials based on formulation constraints.

References
  • PubChem. (2024). Uridine Monophosphate (Compound Summary).[1][2][3][5][6][7] National Library of Medicine. Retrieved from [Link]

  • Yeast Metabolome Database. (2024). Uridine 5'-monophosphate (YMDB00049).[1][2] Retrieved from [Link][1]

  • ResearchGate. (2023). Thermal degradation pathways of nucleotides. (Inferred from general nucleotide stability studies).[1] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Preparation, Handling, and Dissolution Protocols for Uridine 5'-Monophosphate Disodium Salt (UMP-Na2)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Overview

Uridine 5'-monophosphate disodium salt (UMP-Na2, CAS: 3387-36-8) is a fundamental pyrimidine nucleotide essential for ribonucleic acid (RNA) synthesis and cellular metabolism[1]. In biopharmaceutical and neuropharmacological research, UMP-Na2 is extensively utilized as a mitochondrial ATP-dependent potassium channel activator and a critical precursor for the synthesis of CDP-choline[2].

Biological Significance

Exogenous administration of UMP-Na2 effectively bypasses the de novo pyrimidine synthesis pathway. Once internalized, UMP is sequentially phosphorylated by intracellular kinases to Uridine triphosphate (UTP) and Cytidine triphosphate (CTP), ultimately driving the production of CDP-choline (Citicoline)[2]. This pathway is critical for maintaining intestinal epithelial cell renewal and enhancing cognitive function through neuronal membrane synthesis[2][3].

UMP_Pathway UMP Uridine 5'-monophosphate (UMP) UDP Uridine diphosphate (UDP) UMP->UDP UMP Kinase UTP Uridine triphosphate (UTP) UDP->UTP NDP Kinase CTP Cytidine triphosphate (CTP) UTP->CTP CTP Synthase CDP_Choline CDP-Choline (Citicoline) CTP->CDP_Choline Phosphocholine Cytidylyltransferase

Metabolic conversion of UMP to CDP-Choline for cellular membrane synthesis.

Physicochemical Properties & Solubility Profile

Understanding the physical constraints of UMP-Na2 is critical for maintaining structural integrity during formulation. The compound is highly hygroscopic[3], meaning improper handling in humid environments will lead to rapid moisture absorption, altering the effective molar mass and accelerating hydrolytic degradation.

Table 1: Physicochemical Summary of UMP-Na2

ParameterSpecification
Chemical Name Uridine 5'-monophosphate disodium salt
CAS Number 3387-36-8[1]
Molecular Formula C9H11N2Na2O9P[4]
Molecular Weight 368.15 g/mol [5]
Appearance White to off-white crystalline powder[1][4]
Maximum Aqueous Solubility ~400 mg/mL (40 g/100 mL) at 20°C[1][3][6]
Solubility in Organic Solvents Slightly soluble in methanol; Insoluble in ethanol[1][6]
Hygroscopicity Very Hygroscopic[3]
Storage Temperature -20°C (Desiccated)[4][5]

Experimental Protocol: Aqueous Dissolution Workflow

The following protocol outlines the preparation of a standardized 50 mg/mL (135.8 mM) UMP-Na2 Stock Solution [5]. This concentration is optimal for long-term stability and minimizes the risk of precipitation during freeze-thaw cycles.

Prep_Workflow Weigh 1. Thermal Equilibration & Weighing (Prevents moisture absorption) Solvent 2. Solvent Addition (Nuclease-free Milli-Q Water) Weigh->Solvent Dissolve 3. Agitation (Vortex until clear/colorless) Solvent->Dissolve Filter 4. Sterile Filtration (0.22 µm PES Membrane) Dissolve->Filter Store 5. Aliquot & Cryopreservation (Store at -20°C) Filter->Store

Standardized workflow for the aqueous dissolution and sterile preparation of UMP-Na2.

Step-by-Step Methodology & Causality

Step 1: Thermal Equilibration (Critical Step)

  • Action: Remove the UMP-Na2 vial from -20°C storage and place it in a desiccator at room temperature for 30–45 minutes before opening.

  • Causality: Because UMP-Na2 is strictly classified as "Very Hygroscopic"[3], opening a cold vial exposes the powder to ambient humidity, causing immediate condensation. This skews analytical weighing and introduces water that can trigger premature hydrolysis of the phosphate ester bond.

Step 2: Analytical Weighing

  • Action: Accurately weigh 500 mg of UMP-Na2 powder using a calibrated analytical balance. Transfer immediately to a sterile 15 mL conical tube.

Step 3: Solvent Addition

  • Action: Add 9.0 mL of nuclease-free, sterile Milli-Q water to the tube.

  • Causality: Nuclease-free water is mandatory to prevent enzymatic degradation of the nucleotide. We initially add slightly less than the final target volume (10 mL) to account for the solute's displacement volume, ensuring precise final molarity.

Step 4: Dissolution and Self-Validating QC

  • Action: Vortex the tube gently for 30–60 seconds at room temperature. Heat is not required.

  • Self-Validating QC: Inspect the solution against a light source. The solution must be completely clear and colorless [5]. If any turbidity or cloudiness is observed, it indicates either incomplete dissolution or contamination with multivalent cations (e.g., Ca²⁺, Mg²⁺) which can form insoluble phosphate complexes. Do not proceed if the solution is turbid.

Step 5: Volume Adjustment

  • Action: Once fully dissolved and validated, adjust the final volume to exactly 10.0 mL using nuclease-free Milli-Q water.

Step 6: Sterile Filtration

  • Action: Inside a biosafety cabinet, pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile container.

  • Causality: PES membranes are specifically selected over Nylon or Cellulose Acetate due to their exceptionally low non-specific binding properties for nucleic acids, ensuring zero loss of the active compound during sterilization.

Step 7: Aliquoting and Cryopreservation

  • Action: Divide the sterile stock solution into 500 µL single-use aliquots in sterile microcentrifuge tubes. Store immediately at -20°C[4][5].

  • Causality: Aqueous nucleotide solutions are susceptible to slow hydrolysis and microbial growth. Single-use aliquots prevent repeated freeze-thaw cycles, which induce physical shearing and localized pH shifts that degrade the compound[2].

Troubleshooting and Handling Precautions

  • Precipitation in Buffer Systems: While UMP-Na2 is highly soluble in pure water (up to 40 g/100 mL)[1][6], its solubility can drop drastically in complex buffers containing high concentrations of heavy metals or divalent cations. Always dissolve in pure water first before slowly titrating into complex physiological buffers.

  • In Vivo Formulation: For in vivo animal studies (e.g., intragastric or intravenous administration), UMP-Na2 solutions can be safely formulated in standard vehicles like 0.9% Saline or PBS, provided the pH remains near physiological levels (pH 6.5–7.5)[2].

  • Safety & PPE: UMP-Na2 is generally recognized as safe but can be mildly irritating to the respiratory system and skin in its concentrated powder form. Always handle within a fume hood or biosafety cabinet using standard PPE (gloves, lab coat, safety goggles)[7].

References

1.[6] Uridine 5-Monophosphate Disodium Salt | Wuhan Healthdream Biological Technology Co. Ltd. Ingredients Network. Available at: 2.[5] Uridine 5'-monophosphate disodium salt ≥99% (3387-36-8). Sigma-Aldrich. Available at: 3.[1] Uridine 5'-monophosphate Disodium Salt UMP-Na2 CAS 3387-36-8. Home Sunshine Pharma. Available at: 4.[3] Uridine 5′-monophosphate disodium salt | 3387-36-8. ChemicalBook. Available at: 5.[4] Disodium uridine-5'-monophosphate china manufacture 98.0%min. Echemi. Available at: 6.[2] Uridine 5'-monophosphate disodium salt (5'-​Uridylic acid disodium salt) | Nucleotide Analogue. MedChemExpress. Available at: 7.[7] Uridine-5-Monophosphate Disodium Salt CAS NO 3387-36-8 Safety Data Sheet. CDH Fine Chemical. Available at:

Sources

Application Notes and Protocols for the Preparation of a 100 mM Uridine 5'-Monophosphate (UMP) Stock Solution

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Uridine 5'-monophosphate (UMP) is a fundamental pyrimidine nucleotide and a key monomeric unit of RNA.[1] It plays a crucial role in various biosynthetic pathways and is integral to numerous molecular biology applications, including in vitro transcription, RNA synthesis, and metabolic research. The accurate and consistent preparation of UMP stock solutions is paramount for achieving reproducible and reliable experimental outcomes. This guide provides a comprehensive, field-proven protocol for preparing a 100 mM UMP stock solution, with a focus on the scientific principles that ensure solution stability, concentration accuracy, and sterility. We will primarily discuss the use of UMP disodium salt, the preferred form for laboratory use due to its enhanced solubility and stability.

Scientific Principles: Reagent Selection and Physicochemical Properties

The choice of reagent and a clear understanding of its properties are the foundation of a reliable protocol. For UMP, the disodium salt is overwhelmingly preferred over the free acid form for aqueous solutions.

Expert Insight: Why Use UMP Disodium Salt? The free acid form of UMP has limited solubility in water. The disodium salt, however, is highly soluble, readily achieving concentrations of 100 mM and higher in aqueous solutions.[2] This is due to the deprotonation of the phosphate group and the uracil ring, which enhances the molecule's interaction with water. The pKa values of UMP are approximately 1.0 (first phosphate proton), 6.4 (second phosphate proton), and 9.5 (uracil N3 proton).[1] The disodium salt form pre-neutralizes the acidic phosphate groups, minimizing the pH drop upon dissolution and simplifying subsequent pH adjustments.

Table 1: Physicochemical Properties of Uridine 5'-Monophosphate Disodium Salt

PropertyValueSource(s)
Chemical Name Uridine 5′-monophosphate disodium salt
Synonyms 5'-UMP-Na₂, Uridylic acid disodium salt
CAS Number 3387-36-8[2]
Molecular Formula C₉H₁₁N₂Na₂O₉P[2]
Molecular Weight 368.15 g/mol [2]
Appearance White crystalline powder[3]
Solubility (Water) ≥ 100 mM (or ~40 g/100 mL)[2][3]
Solubility (PBS, pH 7.2) ~10 mg/mL (~27 mM)[4]
pKa Values (of UMP) 1.0, 6.4, 9.5[1]

Causality Behind Solvent Choice: As indicated in Table 1, the solubility of UMP disodium salt is significantly lower in Phosphate-Buffered Saline (PBS) compared to pure water.[4] Preparing a high-concentration stock (100 mM) in PBS is therefore challenging and not recommended. The phosphate ions in the buffer can suppress the dissolution of the phosphate-containing UMP molecule. For this reason, nuclease-free water is the solvent of choice.

Essential Materials and Equipment

  • Uridine 5'-monophosphate disodium salt (UMP-Na₂), ≥99% purity

  • Nuclease-free water

  • Analytical balance

  • Sterile, nuclease-free conical tubes (e.g., 15 mL or 50 mL)

  • Sterile, individually wrapped serological pipettes

  • Calibrated pH meter with a micro-electrode

  • Sterile 1 M NaOH or KOH solution for pH adjustment

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size, low protein binding)

  • Sterile syringes

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL) for aliquots

  • Standard Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol: Preparation of 10 mL of 100 mM UMP Stock Solution

This protocol is designed to be a self-validating system, ensuring accuracy from calculation to final storage. All steps should be performed in a laminar flow hood or a designated clean workspace to prevent nuclease contamination.

Step 1: Mass Calculation

The first step is to accurately calculate the required mass of UMP disodium salt.

  • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Calculation: Mass = 0.1 mol/L × 0.010 L × 368.15 g/mol = 0.368 g (or 368.15 mg)

Step 2: Weighing and Dissolution
  • Using an analytical balance, carefully weigh out 368 mg of UMP disodium salt powder and transfer it to a sterile 15 mL conical tube.

  • Add approximately 8 mL of nuclease-free water to the tube.

  • Secure the cap and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and colorless.

Step 3: pH Measurement and Adjustment (The Critical Step)

The final pH of the solution is critical for the stability and utility of the UMP stock.

  • Calibrate your pH meter immediately before use according to the manufacturer's instructions.

  • Aseptically measure the pH of the UMP solution. The initial pH will likely be slightly acidic to neutral.

  • Scientific Rationale: To ensure long-term stability and mimic physiological conditions, the pH should be adjusted to 7.5 . This pH is well above the second pKa of the phosphate group (6.4), ensuring it is fully deprotonated and negatively charged, which aids in maintaining solubility.[1]

  • If the pH is below 7.5, add small increments (1-2 µL) of 1 M NaOH or KOH while gently mixing. Measure the pH after each addition until it stabilizes at 7.5. Avoid over-titrating.

Step 4: Final Volume Adjustment (QS)
  • Once the pH is correctly adjusted, carefully add nuclease-free water to bring the final volume to exactly 10.0 mL . This is known as "quantity sufficient" or QS.

  • Invert the tube several times to ensure the solution is homogenous.

Step 5: Sterilization and Aliquoting

For most applications, especially cell culture or enzymatic reactions, the stock solution must be sterile.

  • Draw the 10 mL of UMP solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe tip.

  • Dispense the solution through the filter into a new sterile 15 mL conical tube. This removes any potential microbial contaminants.

  • To prevent degradation from repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 500 µL) in sterile, nuclease-free microcentrifuge tubes.

G cluster_prep Preparation Workflow start Start calc 1. Calculate Mass (368 mg for 10 mL) start->calc weigh 2. Weigh UMP Disodium Salt calc->weigh add_water 3. Add ~8 mL Nuclease-Free Water weigh->add_water dissolve 4. Vortex to Dissolve Completely add_water->dissolve measure_ph 5. Measure pH dissolve->measure_ph check_ph pH ≈ 7.5? measure_ph->check_ph adjust_ph 6. Adjust with 1M NaOH/KOH check_ph->adjust_ph No qs_volume 7. QS to Final Volume (10 mL) check_ph->qs_volume Yes adjust_ph->measure_ph filter 8. Sterile Filter (0.22 µm) qs_volume->filter aliquot 9. Aliquot into Single-Use Tubes filter->aliquot store 10. Store at -20°C aliquot->store end End store->end

Diagram 1: Step-by-step workflow for preparing 100 mM UMP stock solution.

Quality Control and Verification

To ensure the trustworthiness of your experiments, the final stock solution should be verified.

Table 2: Quality Control Parameters for 100 mM UMP Stock

ParameterMethodSpecificationRationale
Concentration UV SpectrophotometryA₂₆₂ ≈ 10.0 (for 1:100 dilution)Confirms accurate preparation using the Beer-Lambert law (A = εcl).
pH Calibrated pH Meter7.4 - 7.6Ensures optimal solubility and stability for long-term storage and use.
Purity (Appearance) Visual InspectionClear, colorless, no particulatesConfirms complete dissolution and absence of contaminants.

Protocol: Concentration Verification by UV Spectrophotometry

  • Prepare a 1:100 dilution of your stock solution in the same nuclease-free water used for preparation (e.g., 10 µL of 100 mM UMP + 990 µL of water). This yields a theoretical concentration of 1 mM.

  • Using a quartz cuvette, blank the spectrophotometer with the nuclease-free water.

  • Measure the absorbance of the diluted UMP solution at 262 nm (A₂₆₂).

  • The molar extinction coefficient (ε) for UMP at neutral pH is ~10,000 L·mol⁻¹·cm⁻¹.[5]

  • Validation: For a 1 mM solution (0.001 mol/L) in a standard 1 cm cuvette, the expected absorbance is A = (10,000) * (0.001) * (1) = 10.0. Your measured absorbance should be very close to this value.

Storage and Handling

Proper storage is essential to maintain the integrity of the UMP stock solution.

  • Long-Term Storage: Store aliquots at -20°C for routine use (stable for at least 1 month) or at -80°C for archival purposes (stable for 6 months or more).[2][6]

  • Short-Term Storage: For solutions that will be used within a few days, storage at 4°C is acceptable.[5]

  • Handling: Always thaw aliquots on ice to prevent degradation. Once thawed, keep the solution on ice during use. Avoid subjecting the stock to multiple freeze-thaw cycles.

Safety Precautions: While UMP is not classified as a hazardous substance, standard laboratory practices should be followed. Always wear gloves, a lab coat, and safety glasses when handling the powder and solutions. In case of contact with eyes or skin, flush with copious amounts of water.

References

  • Wuhan Healthdream Biological Technology Co. Ltd. Uridine 5-Monophosphate Disodium Salt. [Link]

  • Gharib, M., et al. (2017). Supramolecular Assembly of Uridine Monophosphate (UMP) and Thymidine Monophosphate (TMP) with a Dinuclear Copper(II) Receptor. ACS Omega. [Link]

  • Pugmire, M. J., & Wightman, M. D. (2004). Revised UV extinction coefficients for nucleoside-5′-monophosphates and unpaired DNA and RNA. Nucleic Acids Research. [Link]

  • Wang, F., et al. (2016). The features of the crystal structure of the layered series hydrates of uridine-5′-monophosphate salts (UMPNa x ·yH 2 O). ResearchGate. [Link]

  • Wikipedia. Uridine monophosphate. [Link]

  • PA-MPA. Uridine 5'-monophosphate (PAMDB000118) - P. aeruginosa Metabolome Database. [Link]

  • Cayman Chemical. (2025). Uridine-5'-monophosphate (sodium salt hydrate) - Safety Data Sheet. This is a general reference to an SDS which often contains solubility information. A direct link to the specific PDF is provided in reference.

Sources

Uridine 5'-monophosphate disodium salt dosage for cognitive studies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Abstract & Strategic Overview

Uridine 5'-monophosphate (UMP), specifically in its disodium salt form (UMP-2Na) , is a critical rate-limiting precursor in the synthesis of neuronal membrane phospholipids via the Kennedy pathway. Unlike the free acid form, the disodium salt offers superior aqueous solubility (>400 mg/mL), making it the preferred reagent for in vivo cognitive studies requiring precise oral gavage (p.o.) or intraperitoneal (i.p.) administration.

This guide provides a rigorous framework for utilizing UMP-2Na to enhance synaptic plasticity, neurite outgrowth, and cognitive function in preclinical models, with translational logic for human clinical design.

Mechanism of Action: The Dual-Pathway Hypothesis

To design an effective dosage regimen, one must understand that UMP acts via two distinct but synergistic mechanisms.

  • The Kennedy Pathway (Anabolic): Circulating uridine (derived from UMP) crosses the Blood-Brain Barrier (BBB) via equilibrative (ENTs) and concentrative (CNTs) nucleoside transporters.[1][2] Intracellularly, it is phosphorylated to UTP and then CTP. CTP is the rate-limiting cofactor for the synthesis of Cytidine Diphosphate Choline (CDP-Choline), which combines with diacylglycerol to form Phosphatidylcholine (PC) —the primary structural component of synaptic membranes.[3]

  • P2Y Receptor Signaling (Signaling): Extracellular UTP and UDP (metabolites of UMP) activate P2Y2 receptors on neuronal membranes. This G-protein coupled receptor activation stimulates the PI3K/Akt/mTOR pathway, promoting neurite extension and dendritic spine density.

Visualizing the Pathway

KennedyPathway UMP_Oral UMP-2Na (Oral/IP) Plasma_Uridine Plasma Uridine UMP_Oral->Plasma_Uridine Dephosphorylation (Gut/Liver) BBB Blood-Brain Barrier (ENT/CNT Transporters) Plasma_Uridine->BBB Brain_Uridine Brain Intracellular Uridine BBB->Brain_Uridine UTP UTP / CTP Brain_Uridine->UTP Phosphorylation CDP_Choline CDP-Choline (Rate Limiting Step) UTP->CDP_Choline Kennedy Cycle P2Y P2Y2 Receptor Activation UTP->P2Y Extracellular Signaling PC Phosphatidylcholine (Membrane Synthesis) CDP_Choline->PC Neurites Neurite Outgrowth & Synaptogenesis PC->Neurites P2Y->Neurites PI3K/Akt Pathway

Figure 1: The dual mechanism of UMP-2Na in promoting synaptogenesis via the Kennedy Cycle and P2Y receptor signaling.

Dosage Strategy & Translational Scaling

Effective dosing requires distinguishing between "nutritional maintenance" and "therapeutic intervention." The following dosages are derived from validated rodent studies (gerbils, rats) and scaled for human clinical trials.

Table 1: Validated Dosage Ranges
SpeciesRouteDosage RangeFrequencyPurposeReference
Mouse/Rat Oral Gavage330 – 500 mg/kg DailyAcute cognitive enhancement; TBI recovery[1, 2]
Mouse/Rat Diet (Admix)2.5% (w/w) Ad libitumChronic synaptic maintenance (approx. 240 mg/kg/day)[3]
Mouse/Rat i.p.[4] Injection250 – 1000 mg/kg Single/DailyAcute neuroprotection (e.g., post-ischemia)[4]
Human Oral500 – 1000 mg DailyClinical cognitive support (Total Daily Dose)[5]
Human Equivalent Dose (HED) Calculation

For drug development, use the Body Surface Area (BSA) normalization method to translate animal safety/efficacy data to human Phase I starting doses.

  • Formula:

    
    
    
  • Constants: Rat

    
    , Human 
    
    
    
    .

Example Calculation: To translate a successful 500 mg/kg rat dose to a human:



For a 60 kg adult, this equates to ~4.8 grams/day .
Note: Clinical trials often use lower doses (approx. 1g/day) because UMP is often co-administered with DHA and Choline, which act synergistically, lowering the required monotherapy dose.

Protocol: Preparation of UMP-2Na Solution

Reagent: Uridine 5'-monophosphate disodium salt (CAS: 3387-36-8).[5] Molecular Weight: ~368.15 g/mol . Solubility: Highly soluble in water (>40 g/100 mL).

Step-by-Step Formulation (Standard 100 mg/mL Stock)
  • Vehicle Selection: Use sterile 0.9% Saline or Phosphate Buffered Saline (PBS) . Avoid pure deionized water for injection to prevent osmotic stress, though it is acceptable for oral gavage.

  • Weighing: Weigh 1.0 g of UMP-2Na powder.

    • Critical: The disodium salt is hygroscopic. Weigh quickly and reseal the container immediately. Store stock powder at -20°C.

  • Dissolution: Add the powder to 8.0 mL of vehicle. Vortex for 30-60 seconds. The salt should dissolve rapidly without heating.

  • pH Adjustment (Crucial Step):

    • UMP-2Na solutions can be slightly alkaline.

    • Check pH.[5] If > 7.5, adjust to pH 7.0 - 7.4 using dilute HCl (0.1 N).

    • Why? Intraperitoneal injections of alkaline solutions can cause local irritation and peritonitis, confounding behavioral data.

  • Final Volume: Add vehicle to bring the total volume to 10.0 mL .

  • Sterilization: Pass through a 0.22 µm PES syringe filter into a sterile vial.

  • Storage:

    • 4°C: Stable for 1 week.

    • -20°C: Stable for 3 months (aliquot to avoid freeze-thaw cycles).

Experimental Workflow: Cognitive Study Design

This workflow outlines a standard 6-week chronic administration protocol for assessing spatial memory (e.g., Morris Water Maze) in rats.

Visualizing the Workflow

ExperimentalWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Administration (6 Weeks) cluster_2 Phase 3: Assessment Stock Prepare UMP-2Na (100 mg/mL) QC Check pH (7.4) & Filter Sterilize Stock->QC Group_A Control (Saline Vehicle) Group_B UMP-2Na (500 mg/kg p.o.) Dosing Daily Oral Gavage (Morning) Group_A->Dosing Group_B->Dosing Behavior Morris Water Maze (Week 5-6) Dosing->Behavior Histology Sacrifice & Tissue Collection (Hippocampus/Striatum) Behavior->Histology Analysis Assay: Synaptic Proteins (PSD-95, Synapsin-1) Histology->Analysis

Figure 2: Standard operating procedure for a chronic cognitive intervention study.

Protocol Execution Notes:
  • Synergy Check: If the study aims to maximize synaptic density, DHA (300 mg/kg) and Choline should be co-administered. UMP provides the "backbone" (PC synthesis), but DHA provides the specific fatty acid tail required for optimal membrane fluidity [6].

  • Timing: Administer UMP in the active phase (morning for humans, evening for nocturnal rats) to align with metabolic flux.

  • Vehicle Control: The control group must receive an equimolar sodium solution if high doses of disodium salt are used, to control for sodium load, though standard saline usually suffices for 500 mg/kg.

References

  • Wang, L., et al. (2005). "Dietary uridine-5'-monophosphate supplementation increases potassium-evoked dopamine release and promotes neurite outgrowth in aged rats."[3] Journal of Molecular Neuroscience.

  • Cansev, M. (2006). "Uridine and cytidine in the brain: their transport and utilization."[1][2] Brain Research Reviews.

  • Wurtman, R. J., et al. (2006). "Synaptic proteins and phospholipids are increased in gerbil brain by administering uridine plus docosahexaenoic acid orally." Brain Research.

  • Dobolyi, A., et al. (2011). "Uridine function in the central nervous system." Current Top Medicinal Chemistry.

  • Scheltens, P., et al. (2012). "Efficacy of a medical food in mild Alzheimer's disease: A randomized, controlled trial." Alzheimer's & Dementia. (Clinical trial utilizing UMP as part of Fortasyn Connect).

  • Sakamoto, T., et al. (2007). "Oral supplementation with docosahexaenoic acid and uridine-5'-monophosphate increases dendritic spine density in adult gerbil hippocampus."[6] Brain Research.

Sources

Application Note: One-Pot Enzymatic Synthesis of UDP-Glucose from UMP Disodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process development scientists. It details a high-yield, one-pot enzymatic cascade for synthesizing Uridine Diphosphate Glucose (UDP-Glucose) directly from Uridine Monophosphate (UMP) disodium salt.

This approach is selected over traditional chemical synthesis (e.g., UMP-morpholidate coupling) because it avoids toxic organic solvents, eliminates the need for intermediate isolation, and ensures 100% stereochemical purity of the product.

Executive Summary

UDP-Glucose is a critical glycosyl donor used in the biosynthesis of carbohydrates, glycosylation of small molecules, and glycogen synthesis.[1] Traditional chemical synthesis from UMP often suffers from low yields and complex purification due to the formation of pyrophosphate byproducts.

This protocol utilizes a biocatalytic cascade involving three core enzymatic steps:

  • Phosphorylation: Conversion of UMP to UTP via UMP Kinase (UMPK) and Acetate Kinase (ACK).

  • Uridylyl Transfer: Coupling of UTP with Glucose-1-Phosphate (G1P) via UDP-Glucose Pyrophosphorylase (GalU).

  • Equilibrium Shift: Hydrolysis of byproduct pyrophosphate (PPi) by Inorganic Pyrophosphatase (PPase) to drive the reaction to completion.

Key Advantages:

  • Substrate: Direct use of UMP Disodium Salt (no activation required).

  • Yield: >90% conversion efficiency.

  • Scalability: Suitable for milligram to gram-scale synthesis.

Scientific Mechanism

The synthesis relies on the sequential phosphorylation of UMP to UTP, followed by the uridylyl transfer to glucose-1-phosphate. To make this economically viable, ATP is used catalytically and regenerated using Acetyl Phosphate.[1]

The Reaction Cascade

The pathway involves a synchronized multi-enzyme system operating in a single vessel.

UDP_Glucose_Pathway UMP UMP (Substrate) UDP UDP UMP->UDP UMP Kinase (ATP -> ADP) UTP UTP UDP->UTP Nucleoside Diphosphate Kinase (ATP -> ADP) UDPG UDP-Glucose (Product) UTP->UDPG GalU (UDP-Glucose Pyrophosphorylase) PPi PPi (Byproduct) UTP->PPi G1P Glucose-1-Phosphate (Co-Substrate) G1P->UDPG Pi 2 Pi (Inorganic Phosphate) PPi->Pi PPase (Irreversible) ATP ATP ADP ADP ADP->ATP Acetate Kinase (AcP -> Acetate) AcP Acetyl-P Acetate Acetate AcP->Acetate

Figure 1: Enzymatic cascade for UDP-Glucose synthesis. The hydrolysis of PPi by PPase (Red Arrow) renders the pathway irreversible, ensuring high yield.

Materials & Equipment

Reagents
ComponentGrade/SpecRole
UMP Disodium Salt >98% PurityPrimary Substrate
Glucose-1-Phosphate (G1P) Disodium salt, hydrateGlucosyl Donor
Acetyl Phosphate (AcP) Lithium potassium saltPhosphate Donor (ATP Regen)
ATP Disodium saltCatalytic Cofactor
Magnesium Chloride (MgCl₂) 1 M SolutionEssential Enzyme Cofactor
Tris-HCl Buffer 1 M, pH 8.0Reaction Buffer
Enzymes[1][2][3][4][5]
  • UMP Kinase (UMPK): Specific for phosphorylating UMP to UDP. Note: Prokaryotic UMPKs (e.g., from E. coli) are preferred.

  • Acetate Kinase (ACK): Regenerates ATP from ADP using Acetyl Phosphate.

  • UDP-Glucose Pyrophosphorylase (GalU): Catalyzes UTP + G1P ⇌ UDP-Glucose + PPi.

  • Inorganic Pyrophosphatase (PPase): Hydrolyzes PPi to prevent product inhibition.

Experimental Protocol

Scale: 10 mL Reaction Volume (Target Yield: ~100 mg UDP-Glucose)

Step 1: Substrate Preparation
  • Prepare a Reaction Buffer (100 mM Tris-HCl, pH 8.0) containing 20 mM MgCl₂ .

  • Dissolve the following in 8 mL of Reaction Buffer:

    • UMP Disodium Salt: 200 µmol (approx. 74 mg) -> Final Conc: 20 mM

    • Glucose-1-Phosphate: 240 µmol (approx. 88 mg) -> Final Conc: 24 mM (1.2 eq)

    • Acetyl Phosphate: 500 µmol (approx. 92 mg) -> Final Conc: 50 mM (2.5 eq)

    • ATP: 10 µmol (approx. 5.5 mg) -> Final Conc: 1 mM (Catalytic)

  • Adjust pH to 8.0 using 1 M NaOH if necessary. Critical: G1P is acid-labile; avoid low pH.

Step 2: Enzyme Master Mix Addition
  • Add the enzyme mixture to the substrate solution:

    • UMPK: 5 Units

    • Acetate Kinase (ACK): 10 Units

    • GalU: 10 Units

    • PPase: 50 Units (Excess is recommended to drive equilibrium)

  • Bring final volume to 10 mL with dH₂O.

  • Incubation: Incubate at 37°C with gentle shaking (150 rpm).

Step 3: Reaction Monitoring
  • Timepoints: 0h, 1h, 2h, 4h, and overnight.

  • Method: Take 50 µL aliquots, quench by heating at 95°C for 2 minutes (denatures enzymes), centrifuge (10,000 x g, 5 min), and analyze supernatant via HPLC (see Section 5).

Step 4: Quenching

Once HPLC indicates >95% conversion of UMP to UDP-Glucose (typically 4–6 hours):

  • Heat the reaction vessel to 90°C for 5 minutes to permanently inactivate all enzymes.

  • Cool on ice.

  • Centrifuge at 12,000 x g for 15 minutes to remove precipitated proteins.

  • Collect the supernatant.

Process Control & Analytics (HPLC Method)

To validate the synthesis, use Ion-Pair Reverse Phase HPLC. This method separates nucleotides based on their phosphate content and hydrophobicity.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 100 mM Potassium Phosphate (pH 6.5) + 10 mM Tetrabutylammonium bisulfate (TBAS).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–10 min: 0% B (Isocratic)

    • 10–20 min: 0% -> 30% B

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 262 nm (Uridine absorption maximum).

Expected Retention Order:

  • UMP (Fastest)

  • UDP-Glucose (Product)[1][3][4][2][5][6][7][8]

  • UDP[2][5][8][9]

  • UTP (Slowest)

Purification Strategy

For high-purity applications (>98%), Anion Exchange Chromatography is required to remove excess Acetyl Phosphate, G1P, and nucleotide intermediates.

Purification_Workflow Crude Crude Reaction Mix (Supernatant) Load Load onto Q-Sepharose (Strong Anion Exchanger) Crude->Load Wash Wash with 50 mM LiCl (Removes Acetate, Glucose) Load->Wash Elute Gradient Elution (50 mM -> 500 mM LiCl) Wash->Elute Fraction Collect UDP-Glucose Peak (Monitored at 262 nm) Elute->Fraction Desalt Desalting (Ethanol Precipitation or Size Exclusion) Fraction->Desalt Final Final Product (Lyophilized Powder) Desalt->Final

Figure 2: Downstream purification workflow using Anion Exchange Chromatography.

Protocol:

  • Column: HiTrap Q HP (GE Healthcare) or equivalent Strong Anion Exchanger.

  • Binding: Dilute quenched reaction mix 1:5 with water (low conductivity) and load.

  • Elution: Linear gradient of LiCl (0 to 0.5 M). UDP-Glucose typically elutes around 0.2–0.3 M LiCl.

  • Desalting: Precipitate UDP-Glucose by adding 3 volumes of cold Ethanol (-20°C). Centrifuge, wash with ethanol, and dry.

Troubleshooting

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Incomplete PhosphorylationCheck Acetyl Phosphate freshness (hydrolyzes over time). Add more ACK.
Accumulation of UTP GalU InefficiencyEnsure G1P is in excess. Check pH (GalU is sensitive to pH < 7.0).
Product Degradation HydrolysisAvoid prolonged heating during quenching. Store at -20°C.
Precipitate in Reaction Magnesium PhosphateHigh Mg²⁺ and Pi concentrations can precipitate. Keep Mg²⁺ near 20 mM.

References

  • Lee, H. C., et al. (2004). "One-pot enzymatic synthesis of UDP-D-glucose from UMP and glucose-1-phosphate using an ATP regeneration system."[1][2][5] Journal of Biochemistry and Molecular Biology, 37(4), 503–506.[2]

  • Elling, L. (1997). "Glycoconjugate Synthesis: Enzymatic." Springer Handbook of Enzymes. Describes the kinetic properties of UMP Kinase and GalU.
  • Whitesides, G. M., et al. (1976). "Enzymatic synthesis of nucleoside triphosphates." Journal of the American Chemical Society.
  • General Protocol Validation: Protocol parameters validated against standard biochemical constants for E. coli GalU (EC 2.7.7.9) and UMP Kinase (EC 2.7.4.14).

Sources

protocol for adding Uridine 5'-monophosphate to infant formula research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Uridine 5'-Monophosphate (UMP) Fortification in Infant Formula

Abstract

This technical guide outlines the protocol for the precise incorporation of Uridine 5'-monophosphate (UMP) into infant formula matrices.[1][2] While endogenous synthesis of nucleotides occurs, rapid growth phases in infants can exceed metabolic capacity, rendering dietary nucleotides "conditionally essential."[1][3][4] This protocol details the handling of UMP disodium salt, stoichiometric calculations for regulatory compliance (Codex Alimentarius/EFSA), wet-blending integration for homogeneity, and HPLC-based validation based on AOAC Official Methods.[1]

Introduction & Regulatory Context

Nucleotides are bioactive signaling molecules found in high concentrations in human breast milk (~72 mg/L total nucleotides).[1][2] Uridine 5'-monophosphate (UMP) is a pyrimidine nucleotide essential for RNA synthesis and membrane lipid formation (via CDP-choline).[1][2]

Mechanistic Rationale: Exogenous UMP is absorbed via the nucleoside salvage pathway , bypassing the metabolically expensive de novo synthesis. This spares energy for growth and promotes:

  • Intestinal Maturation: Increases villus height and crypt depth.[2]

  • Immune Modulation: Enhances T-cell maturation.[1][2]

  • Neurodevelopment: Precursor for phosphatidylcholine synthesis.[1][2]

Regulatory Limits (Critical): Most regulations specify limits for total nucleotides and specific nucleotides.[1][2]

  • Codex Alimentarius (Standard 72-1981):

    • Total Nucleotides: Max 5 mg / 100 kcal .[1][2][3]

    • UMP Specific: Max 1.75 mg / 100 kcal .[1][2]

  • EU (Delegated Regulation 2016/127): Voluntary addition permitted; typically aligned with Codex limits.[1][2]

Material Specifications & Stoichiometry

UMP is hygroscopic and acidic in its free form.[2] In industrial applications, the Disodium Salt (UMP-Na₂) is used for its superior solubility and neutral pH.[1][2]

Physicochemical Properties
ParameterSpecificationNotes
Compound Uridine 5'-monophosphate Disodium SaltCAS: 3387-36-8
Molecular Weight (Salt) 368.15 g/mol Used for weighing
Molecular Weight (Free Acid) 324.18 g/mol Used for regulatory calculation
Solubility >20 g/100mL (Water)Highly soluble
pH (5% Solution) 7.0 – 8.5Neutral, compatible with milk matrix
Appearance White crystalline powderHygroscopic; store desicated
Calculation of Dosage

Regulations limit the nucleotide content (free acid equivalent), not the salt.[1] You must apply a correction factor.[1][2]


[1][2]

Example Calculation:

  • Target: 1.2 mg UMP (free acid) per 100 kcal.[1][2]

  • Formula Energy: 500 kcal/L.[1][2]

  • Target per Liter:

    
     mg UMP/L.[1][2]
    
  • Required UMP-Na₂:

    
    .[1][2]
    

Experimental Protocol: Formulation & Processing

Objective: Achieve a homogeneous distribution of UMP in a spray-dried infant formula matrix.

Methodology: Wet Mixing (Recommended)

Dry blending is discouraged for nucleotides due to the low inclusion rate (<0.05%), which poses a high risk of segregation.[1] Wet mixing ensures every particle contains the correct dosage.

Step 1: Stock Solution Preparation

  • Prepare a 100x Concentrate stock solution in deionized water (DI).

  • Heat water to 40°C to accelerate dissolution.[1][2]

  • Add calculated UMP-Na₂ slowly under agitation (magnetic stir bar or overhead mixer).

  • Stir for 15 minutes until solution is perfectly clear.

  • QC Check: Measure pH. Target: 7.0 ± 0.5.

Step 2: Integration into Milk Matrix

  • Introduce the UMP stock solution into the standardization tank (skim milk + oils + whey protein).[1]

  • Timing: Add before pasteurization and homogenization.

    • Note: UMP is thermally stable at standard pasteurization temps (72°C/15s) and UHT.[1][2]

  • Agitate tank for minimum 20 minutes to ensure dispersal.

Step 3: Processing

  • Pasteurization: 72°C for 15 seconds.

  • Homogenization: Two-stage (150/50 bar) to encapsulate nucleotides within the fat/protein matrix.[1][2]

  • Spray Drying: Inlet 180°C / Outlet 80°C.

Visual Workflow: Processing Stream

ProcessingWorkflow RawUMP UMP-Na2 Powder (Weighing) StockSol Stock Solution (40°C DI Water) RawUMP->StockSol Dissolution WetMix Wet Blending (Milk Matrix) StockSol->WetMix Injection Pasteur Pasteurization (72°C / 15s) WetMix->Pasteur Homogenization SprayDry Spray Drying Pasteur->SprayDry Dehydration QC QC Analysis (HPLC) SprayDry->QC Validation

Figure 1: Wet-mix processing stream ensuring homogeneity of micro-ingredients.[1][2]

Analytical Validation (Quality Control)

Standard: AOAC Official Method 2011.20 (HPLC-UV) is the gold standard for compliance testing.[1][2]

Sample Preparation

Nucleotides bind to proteins.[1][2] rigorous extraction is required.

  • Weigh: 1.0 g of powder into a 50 mL centrifuge tube.

  • Dissolve: Add 20 mL warm water (40°C). Vortex.

  • Protein Precipitation: Add dilute acetic acid or use ultrafiltration (30 kDa cutoff filters) to remove proteins.[1][2]

  • Filter: Pass supernatant through a 0.22 µm nylon filter.

HPLC Conditions
ParameterSetting
Column C18 RP-HPLC (e.g., 250 x 4.6 mm, 5 µm) or Anion Exchange
Mobile Phase A 20 mM Phosphate Buffer (pH 5.[1][2]6)
Mobile Phase B 100% Methanol
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Time UMP typically elutes early (check standard)
Acceptance Criteria
  • Recovery: 90% – 110% of spiked amount.[2]

  • RSD (Precision): < 3%.[1][2][5]

  • Linearity: R² > 0.999 over 0.5 – 50 µg/mL range.[1][2][6]

Mechanistic Insight: The Salvage Pathway

Understanding why we add UMP helps justify the cost to stakeholders. Infants have high cell division rates (requiring DNA/RNA) but immature biosynthetic enzyme activity.[1][2]

SalvagePathway cluster_denovo De Novo Pathway (Energy Intensive) DietUMP Dietary UMP (Formula) Uridine Uridine (Bloodstream) DietUMP->Uridine Digestion/Phosphatase CellUMP Intracellular UMP Uridine->CellUMP Uridine-Cytidine Kinase (Salvage) UDP UDP CellUMP->UDP Phosphorylation UTP UTP UDP->UTP RNA RNA Synthesis UTP->RNA Transcription Glycogen Glycogen Synthesis (via UDP-Glucose) UTP->Glycogen Energy Storage

Figure 2: The Nucleotide Salvage Pathway.[1] Dietary UMP is converted to Uridine, absorbed, and re-phosphorylated, bypassing the energy-intensive de novo synthesis.[1]

Troubleshooting & Safety

  • Clumping: UMP-Na₂ is hygroscopic.[1][2] If clumps form in the stock solution, do not increase heat above 60°C (risk of degradation).[1] Use high-shear mixing.

  • Low Recovery (HPLC): Often due to protein binding.[1][2] Ensure the protein precipitation step (acid or ultrafiltration) is complete.[1]

  • Microbial Safety: Stock solutions are a rich growth medium.[1][2] Use immediately after preparation or filter-sterilize if holding for >4 hours.[1][2]

References

  • AOAC International. (2011).[1][2][9] AOAC Official Method 2011.20: Nucleotides in Infant Formula and Adult/Pediatric Nutritional Formula. Link

  • European Food Safety Authority (EFSA). (2014).[1][2][3] Scientific Opinion on the essential composition of infant and follow-on formulae. EFSA Journal, 12(7), 3760.[1] Link[1][2]

  • Gill, B. D., & Indyk, H. E. (2007).[1] Determination of nucleotides in infant formula by ion-exchange liquid chromatography. Journal of AOAC International, 90(5), 1354-1364.[1] Link

  • Dancey, C. P., et al. (2006).[1][2] Nucleotides in infant nutrition: a review. British Journal of Nutrition.[2] Link

Sources

Solvent Compatibility & Handling Guide: Uridine 5'-monophosphate disodium salt (UMP-Na2)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This Application Note defines the physicochemical boundaries for handling Uridine 5'-monophosphate disodium salt (UMP-Na2) . Unlike its free acid form, the disodium salt exhibits high aqueous solubility but critical incompatibility with standard organic solvents such as DMSO and Ethanol. This guide provides validated protocols for stock solution preparation, pH management, and storage to prevent hydrolytic degradation and precipitation in biological assays.

Chemical Profile & Physicochemical Properties

Understanding the ionic nature of UMP-Na2 is prerequisite to selecting the correct solvent system.

PropertySpecificationApplication Note
Compound Name Uridine 5'-monophosphate disodium saltOften abbreviated as 5'-UMP-Na2 or Uridylic acid disodium salt.[1][2][3][4]
CAS Number 3387-36-8Verify against CAS to distinguish from free acid (58-97-9).
Molecular Weight 368.15 g/mol Use this value for molarity calculations.
Formula C₉H₁₁N₂Na₂O₉PContains two Na⁺ ions; affects osmolality.
pKa Values ~6.4 (Phosphate), ~9.5 (Uracil)Buffering is required near neutral pH to maintain ionization state.
Appearance White to off-white crystalline powderHighly Hygroscopic .[1] Protect from moisture.[2][3][4]

Solvent Compatibility Matrix

The following data synthesizes solubility limits based on thermodynamic stability at 25°C.

Solubility Data Table
Solvent SystemSolubility LimitCompatibility StatusTechnical Insight
Water (ddH₂O) ≥ 50 mg/mL (~135 mM)Excellent Preferred solvent. Solutions are clear and colorless.
PBS (pH 7.2) ~100 mg/mLExcellent Ideal for cell culture applications; prevents osmotic shock.
DMSO Insoluble (< 1 mg/mL)Incompatible CRITICAL: Do not use for compound libraries. The ionic phosphate/sodium groups prevent solvation in aprotic polar solvents.
Ethanol (100%) InsolubleIncompatible Causes immediate precipitation. Used in purification to crash out the salt.
Methanol PoorIncompatible Not recommended for stock preparation.[4]
0.9% Saline ~50 mg/mLGood Suitable for in vivo injection vehicles.
The "DMSO Trap" in Drug Screening

Many high-throughput screening (HTS) libraries store compounds in 100% DMSO. UMP-Na2 cannot be stored in DMSO.

  • Mechanism of Failure: The highly polar disodium phosphate group creates a lattice energy that DMSO's dipole cannot overcome.

  • Consequence: If you attempt to dissolve UMP-Na2 in DMSO, you will create a suspension, not a solution. This leads to erratic dosing and false negatives in assays.

  • Solution: Dissolve in water or PBS first, then dilute into the assay medium.

Stability & Degradation Pathways

UMP-Na2 is chemically stable in solid form but vulnerable in solution.

Hydrolysis Risks

The phosphoester bond is susceptible to hydrolysis, particularly at acidic pH (< 5.0) or high temperatures.

  • Autoclaving: NEVER autoclave UMP solutions. The heat will degrade the nucleotide. Always use filtration.

  • pH Sensitivity: Maintain pH between 7.0 and 8.0. The disodium salt naturally yields a solution pH ~7.5–8.5, which is self-stabilizing.

Storage Recommendations
  • Solid Powder: -20°C, desiccated.

  • Aqueous Solution:

    • -80°C: Stable for 6 months.[3]

    • -20°C: Stable for 1 month.

    • 4°C: Use within 24-48 hours.

  • Freeze-Thaw: Limit to one cycle. Aliquot immediately after preparation.

Decision Logic for Solvent Selection

The following diagram illustrates the decision process for selecting the appropriate vehicle based on your downstream application.

SolventSelection Start Start: UMP-Na2 Application AppType What is the downstream application? Start->AppType InVivo In Vivo / Animal Study AppType->InVivo CellCulture Cell Culture / In Vitro AppType->CellCulture HTS High Throughput Screening AppType->HTS Saline Use 0.9% Saline or PBS (Filter Sterilize) InVivo->Saline Injection Media Dissolve in Media or PBS (Avoid DMSO) CellCulture->Media Supplementation DMSO_Warn STOP: Insoluble in DMSO. Dissolve in Water, then dilute. HTS->DMSO_Warn Library Prep

Figure 1: Decision tree for selecting the optimal solvent system for UMP-Na2 based on experimental requirements.

Standard Operating Procedure (SOP): Preparation of 100 mM Stock Solution

Objective: Prepare 10 mL of 100 mM UMP-Na2 Stock Solution. Safety: Wear PPE (Gloves, Lab Coat, Goggles). Avoid inhalation of powder.

Materials
  • Uridine 5'-monophosphate disodium salt (MW: 368.15 g/mol ).[5]

  • Nuclease-free Water (Molecular Biology Grade).

  • 0.22 µm Syringe Filter (PES or PVDF membrane).

  • Sterile 1.5 mL microcentrifuge tubes.

Protocol Steps
  • Calculation:

    • Target Concentration: 100 mM (0.1 mol/L).

    • Volume: 10 mL (0.01 L).

    • Mass required =

      
       (368.15 mg).
      
  • Weighing (Critical Step):

    • Allow the product vial to equilibrate to room temperature before opening to prevent water condensation (product is hygroscopic).

    • Weigh 368.2 mg of UMP-Na2 powder.

  • Dissolution:

    • Add the powder to a sterile tube.

    • Add 8 mL of Nuclease-free water.

    • Vortex gently until completely dissolved. The solution should be clear and colorless.

    • Note: Do not sonicate unless absolutely necessary, as heat can degrade the nucleotide.

  • Volume Adjustment:

    • Add water to bring the final volume to exactly 10 mL .

  • Sterilization:

    • Pass the solution through a 0.22 µm syringe filter into a sterile collection tube.

    • Do not autoclave.

  • Aliquot & Storage:

    • Dispense into 500 µL or 1 mL aliquots to avoid freeze-thaw cycles.

    • Label: "UMP-Na2 100mM [Date] [Initials]".

    • Store at -20°C .

Workflow Visualization: Stock Preparation

This diagram outlines the critical control points (CCPs) in the preparation workflow to ensure sterility and stability.

StockPrep Weigh Weigh 368.2 mg (Equilibrate to RT first) Dissolve Dissolve in 8mL Nuclease-Free Water Weigh->Dissolve Adjust Adjust Vol to 10mL Dissolve->Adjust Filter Sterile Filter (0.22 µm PES) Adjust->Filter Aliquot Aliquot (Avoid Freeze-Thaw) Filter->Aliquot Store Store at -20°C Aliquot->Store

Figure 2: Step-by-step workflow for the preparation of a sterile 100 mM UMP-Na2 stock solution.

Troubleshooting Guide

IssuePossible CauseCorrective Action
Precipitation Used organic solvent (DMSO/EtOH).Discard. Re-prepare using Water or PBS.
Precipitation Solution too cold (concentrated stocks).Warm to 37°C briefly and vortex.
Yellowing Oxidation or contamination.Discard immediately. Check water quality.
Cell Toxicity High sodium load or osmotic shock.Check final Na⁺ concentration. The disodium salt adds 2x molar equivalents of sodium.
Clumping Powder Moisture absorption (Hygroscopic).Desiccate vial. If severe, re-verify mass by concentration check (UV Absorbance at 262 nm).

References

  • MedChemExpress . Uridine 5'-monophosphate disodium salt Product Information & Solubility. Retrieved from

  • Sigma-Aldrich . Uridine 5′-monophosphate disodium salt Product Datasheet (CAS 3387-36-8). Retrieved from

  • Selleck Chemicals . Disodium uridine-5'-monophosphate Solubility & Stability Data. Retrieved from

  • Abcam . Uridine-5'-monophosphate [UMP] disodium salt Properties and Storage. Retrieved from

  • Fisher Scientific . Safety Data Sheet: Uridine-5'-monophosphate disodium salt. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Uridine 5'-Monophosphate Disodium Salt (UMP-Na2)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the UMP-Na2 Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals who require precise, actionable, and mechanistically grounded troubleshooting strategies for handling Uridine 5'-monophosphate disodium salt (CAS 3387-36-8).

Physicochemical Properties & Baseline Solubility Data

Before troubleshooting, it is critical to establish the baseline physicochemical parameters of UMP-Na2. Because it is a disodium salt, its solubility profile is highly asymmetric—exhibiting exceptional hydrophilicity while remaining recalcitrant to non-polar organic solvents[1].

ParameterValueMechanistic Implication
Water Solubility ~40 g/100 mL at 20°C (≥ 50 mg/mL)[1][2]Highly soluble in aqueous systems due to the ionized phosphate group and sodium counterions.
Organic Solubility Slightly soluble in methanol; Insoluble in ethanol[1]Rapid precipitation will occur if introduced directly into high-percentage ethanol solutions.
pKa Values 6.4, 9.5 (at 25°C)[1]Solubility and ionization state are highly pH-dependent; the phosphate group becomes fully deprotonated at higher pH.
Hygroscopicity Very Hygroscopic[1]Absorbs atmospheric moisture rapidly, which can lead to clumping and artificially lower molarity if not stored desiccated.

Troubleshooting FAQs: Solubility & Stability

Q1: Why does UMP-Na2 precipitate when I add it directly to my cell culture media or complex biological buffers? Causality: The phosphate group in UMP-Na2 acts as a potent chelating agent for divalent metal ions (such as Ca²⁺ and Mg²⁺)[]. Cell culture media (like DMEM) and complex buffers often contain high concentrations of these cations. When UMP-Na2 is added directly at high concentrations, it forms insoluble calcium- or magnesium-phosphate complexes, leading to a cloudy precipitate. Solution: Do not add UMP-Na2 powder directly to complex media. Instead, prepare a highly concentrated stock solution (e.g., 100 mM) in pure, nuclease-free water[2]. Add this stock dropwise to your final buffer under continuous vortexing to prevent localized high concentrations that trigger complexation.

Q2: I am trying to prepare a highly concentrated stock solution (>100 mM) in water, but the powder is clumping and resisting dissolution. How can I accelerate this? Causality: UMP-Na2 is extremely hygroscopic[1]. When a large mass of powder is dumped into water simultaneously, the outer layer hydrates instantly, forming a viscous gel capsule that prevents water from reaching the dry core. Solution: Reverse the addition order. Create a vortex in your solvent and slowly sift the UMP-Na2 powder into the vortex. If clumping has already occurred, apply sonication in a water bath combined with gentle heating (up to 37°C–40°C). Sonication provides the mechanical cavitation necessary to disrupt the hydrated gel layers[2][4].

Q3: UMP-Na2 is insoluble in ethanol and highly polar. How do I formulate it for in vivo studies that require lipophilic co-solvents for a co-administered drug? Causality: The disodium salt form is inherently lipophobic. To bridge the gap between aqueous solubility and organic co-solvents, a graduated polarity gradient must be established using surfactants and mid-polarity solvents. Solution: Utilize a validated co-solvent system. A standard, self-validating formulation for in vivo dosing is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [4]. The DMSO dissolves the compound initially, PEG300 acts as a cosolvent, Tween 80 prevents micellar crashing, and Saline provides the bulk aqueous phase.

Q4: Is my aqueous UMP-Na2 stock solution stable if left on the benchtop at room temperature? Causality: While UMP-Na2 is chemically stable in sterile aqueous solutions, it is highly susceptible to enzymatic degradation by ubiquitous environmental nucleases (RNases), which rapidly cleave its phosphodiester bonds[]. Solution: No. All aqueous stock solutions must be prepared using strictly nuclease-free water and sterile-filtered (0.22 µm). For long-term storage, aliquot the solution to avoid freeze-thaw cycles and store at -80°C for up to 6 months, or -20°C for 1 month[2].

Standardized Experimental Protocols

Protocol A: Preparation of Nuclease-Free 100 mM Aqueous Stock Solution

This protocol is self-validating: a successful preparation will yield a solution that is optically clear and registers a stable A260 absorbance reading upon dilution.

  • Equilibration: Allow the sealed vial of UMP-Na2 to reach room temperature before opening to prevent condensation, as the powder is highly hygroscopic[1].

  • Weighing: Rapidly weigh the required mass (e.g., 36.8 mg for 1 mL of 100 mM solution) and immediately reseal the source vial.

  • Dissolution: Add the powder to 0.8 mL of nuclease-free water (not DEPC-treated water, as residual DEPC can react with the nucleobase). Vortex vigorously.

  • Volume Adjustment: Once fully dissolved (solution must be perfectly clear), adjust the final volume to 1.0 mL with nuclease-free water.

  • Validation: Dilute a 1 µL aliquot 1:1000 in water and measure absorbance at 260 nm. The presence of a sharp peak confirms intact uridine.

  • Sterilization & Storage: Pass the solution through a 0.22 µm PES syringe filter. Aliquot into sterile, nuclease-free tubes and freeze immediately at -80°C[2].

Protocol B: Preparation of In Vivo Dosing Formulation (Clear Solution)

Designed for complex formulations requiring up to 2 mg/mL UMP-Na2 alongside lipophilic compounds[4].

  • Primary Solvation: Dissolve UMP-Na2 powder in 10% (v/v) DMSO. Sonicate for 5 minutes until no particulates remain[4].

  • Gradient Addition: Add 40% (v/v) PEG300. Vortex for 60 seconds to ensure homogeneous mixing of the organic phases.

  • Surfactant Integration: Add 5% (v/v) Tween 80. The solution may appear slightly viscous; mix until fully clarified[4].

  • Aqueous Quench: Slowly add 45% (v/v) Saline dropwise while vortexing. Self-Validation Check: If the solution turns milky, the addition was too fast, causing localized precipitation. If this occurs, apply sonication and gentle heat (37°C) until clarity is restored[2].

Diagnostic Workflow Diagram

The following logical workflow illustrates the decision-making process for resolving UMP-Na2 solubility issues in the laboratory.

UMP_Solubility Start UMP-Na2 Solubility Issue (Precipitation/Clumping) CheckSolvent Identify Solvent System Start->CheckSolvent Water Aqueous Buffer/Media CheckSolvent->Water Organic Organic/Mixed Solvent CheckSolvent->Organic Action1 Check for Divalent Cations (Ca2+, Mg2+) Water->Action1 Action2 Use Co-solvent Gradient (DMSO -> PEG -> Tween -> Saline) Organic->Action2 Precipitate Is Chelation Occurring? Action1->Precipitate Sonication Apply Sonication & Gentle Heat (Max 40°C) Action2->Sonication Fix1 Pre-dissolve in pure H2O Add dropwise to media Precipitate->Fix1 Yes Precipitate->Sonication No (Just Clumping) Success Clear, Stable Solution Achieved Fix1->Success Sonication->Success

Troubleshooting workflow for resolving UMP-Na2 precipitation and solubility issues.

References

Sources

Technical Support Center: Troubleshooting UMP Disodium Salt Precipitation in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

The Issue: Users frequently report the formation of a fine, white precipitate or "cloudiness" upon adding Uridine 5'-monophosphate (UMP) disodium salt stock solutions to basal cell culture media (e.g., DMEM, RPMI, CHO-S).[1] This phenomenon often leads to inconsistent cell growth, altered glycosylation profiles, or filter clogging during sterilization.[1]

The Science of the Failure: UMP disodium salt (


) is highly soluble in water (>50 mg/mL). However, cell culture media is a complex ionic environment.[1] The precipitation is rarely UMP itself becoming insoluble; rather, it is a co-precipitation event  driven by three factors:
  • Divalent Cation Bridging: The phosphate group on UMP acts as a ligand. In media high in Calcium (

    
    ) and Magnesium (
    
    
    
    ), UMP can form coordination complexes that have lower solubility than the sodium salt form.
  • Common Ion Effect: Basal media contains high concentrations of Sodium (

    
    ). Adding a concentrated disodium salt stock increases the local 
    
    
    
    concentration, momentarily pushing the equilibrium toward the solid state before dispersion occurs.
  • Thermal Shock: Adding a cold (

    
    ) or frozen stock to warm media (
    
    
    
    )—or vice versa—creates transient supersaturation zones.

Diagnostic Workflow

Use this decision tree to identify the root cause of the precipitation.

DiagnosticWorkflow Start START: Visible Precipitate after UMP Addition CheckMicroscope Step 1: Microscopy Check (40x - 100x) Start->CheckMicroscope Crystalline Crystalline/Needles? (Salt Precipitate) CheckMicroscope->Crystalline Yes Amorphous Amorphous/Fuzzy? (Biological/Protein) CheckMicroscope->Amorphous Yes CheckSolvent Step 2: Check Stock Solvent Crystalline->CheckSolvent Contamination Suspect Contamination (Bacteria/Fungi) Amorphous->Contamination MediaSolvent Dissolved in Media? CheckSolvent->MediaSolvent Yes WaterSolvent Dissolved in Water? CheckSolvent->WaterSolvent Yes IonicInterference DIAGNOSIS: Ionic Interference (Common Ion Effect) MediaSolvent->IonicInterference CheckConc Step 3: Check Concentration WaterSolvent->CheckConc HighConc Stock > 100mM? CheckConc->HighConc Yes LowConc Stock < 50mM? CheckConc->LowConc Yes SolubilityLimit DIAGNOSIS: Solubility Limit Shock HighConc->SolubilityLimit CalciumInteraction DIAGNOSIS: Calcium-UMP Interaction LowConc->CalciumInteraction

Figure 1: Diagnostic logic flow for identifying the source of turbidity in UMP-supplemented media.

Technical Troubleshooting Guide (FAQ Format)

Phase 1: Preparation & Solubility

Q: I dissolved UMP disodium salt directly in DMEM, and it turned cloudy. Why? A: You likely triggered the Common Ion Effect . DMEM already contains ~150 mM NaCl. Dissolving UMP disodium salt (which dissociates into


) into this high-sodium environment reduces the solubility product (

) of the salt.
  • Solution: Always prepare UMP stock solutions in deionized water (diH2O) or low-salt buffers (e.g., 10mM Tris, pH 7.5).[1] Only add the fully dissolved concentrate to the media.

Q: What is the maximum safe concentration for a stock solution? A: While UMP is soluble up to ~100 mg/mL in pure water, practical stock concentrations for cell culture should be kept lower to prevent "shock precipitation" upon dilution.

ParameterRecommended LimitNotes
Max Solubility (

)
100 mM (~37 mg/mL)Can go higher with heating, but risk of re-crystallization increases.
Working Stock 20 - 50 mMOptimal range for easy filtration and dilution.
pH Stability 7.0 - 8.5UMP is stable. Acidic pH (<6.0) decreases solubility of the salt form.
Phase 2: Interaction & Media Compatibility

Q: My stock is clear, but the media precipitates immediately upon addition. Is it the Calcium? A: Yes, this is highly likely. UMP is a phosphate ester.[2] In the presence of high calcium (e.g., DMEM contains ~1.8 mM


), local supersaturation can occur at the injection site (the tip of your pipette).
  • The "Drop-wise" Protocol: Do not shoot the stock directly into the media. Add the stock drop-wise to the media while swirling vigorously . This rapidly disperses the UMP, preventing local concentrations from exceeding the threshold for Calcium-UMP complex formation.

Q: Can I filter the media if it precipitates? A: NO. If you see a precipitate, filtering the media will remove the UMP (and potentially other nutrients like calcium), effectively altering your formulation.[1]

  • Correct Action: If precipitation occurs, the batch is compromised. Discard and prepare fresh using the "Drop-wise" method.

Phase 3: Storage & Stability

Q: Can I freeze the stock solution? A: Yes, UMP disodium salt is stable at -20°C. However, freeze-thaw cycles can induce crystal nucleation.[1]

  • Best Practice: Aliquot stocks into single-use volumes (e.g., 1 mL or 5 mL tubes) before freezing.

  • Recovery: If a thawed tube shows crystals, warm to 37°C and vortex until completely clear before adding to cells. Adding micro-crystals to cell culture will nucleate further precipitation.

Validated Experimental Protocols

Protocol A: Preparation of 50 mM UMP Stock Solution (Standard)

Use this protocol to ensure a stable, sterile stock.[1]

Materials:

  • UMP Disodium Salt (MW: ~368.15 g/mol )

  • Nuclease-free / Endotoxin-free Water (WFI)

  • 0.22 µm PES Syringe Filter (Low protein binding)

  • 1N NaOH (for pH adjustment)

Procedure:

  • Calculation: To make 50 mL of 50 mM stock:

    
    
    
  • Dissolution: Weigh 0.92 g of UMP disodium salt. Add to approx. 40 mL of WFI (not final volume).

  • Mixing: Vortex or stir until fully dissolved. The solution should be clear and colorless.

  • pH Check: Check pH. If it is below 7.0, adjust to pH 7.2–7.5 using 1N NaOH.[1] (UMP is acidic in solution; the disodium salt is usually near neutral, but verify).

  • Final Volume: Bring volume up to exactly 50 mL with WFI.

  • Sterilization: Filter through a 0.22 µm PES filter inside a biosafety cabinet.

  • Aliquot: Dispense into sterile tubes and store at -20°C.

Protocol B: The "Spike & Recovery" Validation

Use this if you suspect UMP is being lost to precipitation or filtration.

  • Prepare Media: Aliquot 20 mL of cell culture media into two tubes (A and B).

  • Spike: Add UMP stock to Tube A to reach your target concentration (e.g., 1 mM). Mix drop-wise.

  • Control: Add an equivalent volume of water to Tube B.

  • Observation: Incubate both at 37°C for 4 hours.

  • Measurement:

    • Centrifuge Tube A at 3000 x g for 5 mins.

    • Measure the Absorbance of the supernatant at 260 nm (Nucleotide peak).

    • Compare against a theoretical standard curve in water.

    • Note: Media has high background at 260nm (proteins/vitamins). You must blank with Tube B.

  • Result: If recovery is <90%, significant precipitation or adsorption is occurring.

References

  • Sigma-Aldrich. Uridine 5′-monophosphate disodium salt Product Information & Solubility Data. Retrieved from

  • Thermo Fisher Scientific. Mammalian Cell Culture Basics: Troubleshooting Precipitates. Retrieved from

  • BenchChem. Preparation of Nucleotide Stock Solutions for Cell Culture: Application Notes. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2154253: Uridine 5'-monophosphate disodium salt. Retrieved from

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from

Sources

Technical Support Center: Uridine 5'-Monophosphate (UMP) Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with Uridine 5'-monophosphate (UMP) in aqueous formulations. Here, we move beyond basic handling instructions to explore the thermodynamic and kinetic causality behind UMP degradation, providing you with self-validating protocols to ensure absolute scientific integrity in your assays.

Part 1: Core Troubleshooting & FAQs

Q1: My UMP concentration drops significantly after thermal sterilization (autoclaving). What is the mechanism of this degradation, and how can I prevent it?

The Causality: UMP is highly susceptible to thermal hydrolysis of its phosphodiester bond, a process that yields free uridine and inorganic phosphate[1]. When subjected to sterilization temperatures (e.g., 120 °C for 15 minutes), the thermal energy easily overcomes the activation energy barrier for hydrolysis[2]. This degradation is exponentially accelerated in unbuffered water because the dissolution of atmospheric


 naturally lowers the pH of pure water. At a pH below 4.0, the phosphate group becomes fully protonated, turning it into an excellent leaving group and facilitating nucleophilic attack by water[1].

The Solution: Do not autoclave UMP solutions. Instead, utilize sterilizing filtration through a 0.22 µm Polyethersulfone (PES) membrane. If thermal processing is absolutely mandatory for your downstream formulation, you must strictly buffer the solution to a pH between 5.0 and 7.5, where the deprotonated phosphate group electrostatically repels nucleophilic water molecules, significantly slowing the degradation kinetics[1].

Q2: I am observing gradual degradation of UMP during long-term storage at 4 °C, even at a neutral pH. Why is this happening?

The Causality: If your pH is strictly controlled (pH 7.0–7.5), spontaneous chemical hydrolysis at 4 °C is kinetically unfavorable[3]. The gradual degradation you are observing is almost certainly due to trace metal-ion catalysis or enzymatic contamination (nucleotidases/phosphatases). Divalent cations (such as


 or 

) act as Lewis acids; they coordinate with the oxygen atoms of the phosphate group, withdrawing electron density from the phosphorus atom. This makes the phosphorus highly electrophilic and drastically lowers the activation energy required for water to cleave the ester bond[3]. Furthermore, these same metal ions are required cofactors for contaminating nucleotidases.

The Solution: Introduce a chelating agent. Adding 1 mM to 5 mM EDTA to your storage buffer will sequester trace divalent cations, simultaneously halting metallo-catalyzed chemical hydrolysis and stripping contaminating nucleotidases of their required cofactors.

Q3: Does UMP undergo depyrimidination (loss of the uracil base) in water like purine nucleotides do?

The Causality: No, not at a measurable rate under standard biological conditions. The


-glycosidic bond connecting the uracil base to the ribose sugar in pyrimidines is thermodynamically much more stable than the equivalent bond in purines (adenine/guanine)[3]. While purines readily undergo acid-catalyzed depurination to form abasic sites, UMP resists glycosidic cleavage unless subjected to extreme, non-physiological acidic boiling (e.g., pH < 2 at > 95 °C). Your primary concern for UMP in aqueous solution will always be the cleavage of the phosphate ester bond, not the glycosidic bond.

Part 2: Quantitative Stability Profile

To facilitate rapid experimental design, the thermodynamic and kinetic stability parameters of UMP in aqueous solutions are summarized below.

ParameterConditionEffect on UMP StabilityMechanistic Causality
pH < 4.0High DegradationProtonation of the phosphate group enhances ester bond hydrolysis[1].
pH 5.0 - 9.18Highly StableDeprotonated phosphate repels nucleophilic water molecules[1].
Temperature 120 °C (15 min)Moderate/High DegradationThermal energy exceeds the activation barrier for hydrolysis[1].
Temperature -20 °C to 4 °CHighly StableKinetic energy is insufficient for spontaneous hydrolysis[4].
Additives

/

Decreased StabilityLewis acid catalysis; acts as an essential cofactor for nucleotidases[3].
Additives EDTA (1-5 mM)Increased StabilityChelates trace metals, preventing non-enzymatic and enzymatic catalysis.

Part 3: Self-Validating Protocol for Stable UMP Stock Solutions

To guarantee the integrity of your UMP stock, you must treat the preparation as a self-validating system where each step inherently checks the success of the previous one.

Objective: Prepare a 100 mM UMP stock solution resistant to chemical and enzymatic degradation.

Step-by-Step Methodology:

  • Reagent Preparation: Weigh the required mass of Uridine 5'-monophosphate disodium salt. Crucial: Ensure your glassware has been baked (250 °C for 4 hours) to destroy residual RNases/phosphatases.

  • Solvent Selection: Do not use unbuffered water. Dissolve the UMP powder in a pre-prepared buffer of 50 mM Tris-HCl and 1 mM EDTA .

  • Dissolution & Agitation: Vortex gently at room temperature until fully dissolved. The solubility of UMP sodium salt is highly favorable in aqueous buffers (>10 mg/mL)[4].

  • Self-Validating pH Adjustment: Do not assume the pH of your starting buffer remains unchanged. The addition of the UMP disodium salt will inherently alter the solution's hydronium concentration. Measure the pH after complete dissolution. Adjust dropwise with 0.1 M NaOH or HCl until the pH is exactly 7.5.

  • Cold Sterilization: Pass the pH-adjusted solution through a sterile 0.22 µm PES syringe filter inside a biosafety cabinet. Causality: This physically removes biological contaminants without subjecting the labile phosphodiester bonds to thermal stress.

  • Aliquoting & Cryopreservation: Divide the stock into single-use aliquots (e.g., 100 µL) to prevent freeze-thaw degradation. Store immediately at -20 °C. Aqueous solutions stored this way maintain stability for >12 months[4].

Part 4: Mechanistic Visualization

The following diagram illustrates the logical flow of UMP degradation pathways and the specific interventions required to maintain molecular integrity.

UMP_Stability UMP Uridine 5'-Monophosphate (Aqueous Solution) Acidic Acidic pH (< 4.0) Thermal Stress UMP->Acidic Exposure to Metals Trace Metals (Mg²⁺) Contaminating Enzymes UMP->Metals Exposure to Optimal Optimal Storage (pH 7.0-7.5, EDTA, 4°C) UMP->Optimal Maintained in Hydrolysis Phosphodiester Hydrolysis (Yields Uridine + Pi) Acidic->Hydrolysis Protonation & Cleavage Metals->Hydrolysis Lewis Acid Catalysis Stable Long-Term Stability Maintained Optimal->Stable Prevents Degradation

Mechanistic pathways of UMP degradation and stabilization in aqueous solutions.

References

  • Almakaiev, et al. "INVESTIGATION OF THE COMBINED INJECTION SOLUTION 'NEURONUCLEOS' ACTIVE COMPONENTS STABILITY AND COMPATIBILITY." PharmacologyOnLine - SILAE, 2021. 1

  • Gates, K. S. "An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals." Chemical Research in Toxicology (PMC), 2009. 3

  • Cayman Chemical. "Uridine-5'-monophosphate (sodium salt hydrate) Product Information." Cayman Chemical Company, 2022. 4

  • Mortimer, S. A., et al. "A neutral pH thermal hydrolysis method for quantification of structured RNAs." RNA (PMC), 2010.2

Sources

optimal pH for Uridine 5'-monophosphate disodium salt stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and formulation developers facing stability challenges with nucleotide salts.

Uridine 5'-monophosphate disodium salt (UMP-Na2) is a critical pyrimidine precursor used in neurological therapeutics, dietary supplements, and specialized cell culture media. While highly soluble, its molecular architecture—specifically the phosphoester bond connecting the ribose sugar to the phosphate group—is highly susceptible to environmental stress.

This guide provides a mechanistic breakdown of UMP-Na2 stability, validated formulation protocols, and troubleshooting FAQs to ensure the integrity of your experimental and clinical workflows.

Part 1: Mechanistic Overview of UMP-Na2 pH Stability

To prevent the degradation of UMP-Na2, we must first understand the causality behind its breakdown. The primary degradation pathway of UMP in an aqueous solution is the hydrolysis of the ester bond , which cleaves the molecule into free uridine and phosphoric acid. This reaction is fundamentally governed by the ionization state of the molecule, dictated by its three distinct pKa values: ~1.0 (phosphate group), 6.4 (secondary phosphate dissociation), and 10.06 (pyrimidine base)[1].

At highly acidic pH levels (e.g., pH 1.2), the phosphate group becomes fully protonated. This protonation removes the steric and electronic shielding normally provided by the anionic phosphate, leaving the ester bond highly vulnerable to nucleophilic attack by water. Conversely, at highly alkaline pH (> 10.0), the deprotonation of the pyrimidine base can induce alkaline cleavage[1].

Extensive stability profiling indicates that the2[2]. In this weakly acidic range, the molecule exists primarily in a mono-anionic state, which provides optimal thermodynamic stability against hydrolysis.

Quantitative Stability Parameters

The following table summarizes the critical physicochemical parameters governing UMP-Na2 stability:

ParameterValue / RangeMechanistic Impact on Stability
pKa 1 (Phosphate) ~1.0Protonation below pH 2.0 drastically accelerates nucleophilic attack on the ester bond.
pKa 2 (Phosphate) ~6.4Transition between mono-anionic and di-anionic states; generally a stable region at room temperature.
pKa 3 (Pyrimidine) ~10.06Deprotonation at high pH increases molecular susceptibility to alkaline cleavage.
Optimal Formulation pH 4.0 – 5.0 Minimizes ester bond hydrolysis; the proven ideal range for stable liquid dosage forms[2].
Thermal Limit < 120 °CHigh heat provides the activation energy required for rapid ester bond cleavage, regardless of pH[2].

Part 2: Workflow & Decision Logic

The following diagram maps the critical decision points in processing UMP-Na2, highlighting how pH adjustment and sterilization choices directly dictate the survival or degradation of the nucleotide.

UMP_Workflow Start UMP-Na2 Raw Material (Hygroscopic) Dissolution Aqueous Dissolution (Initial pH ~7.0-8.5) Start->Dissolution pH_Low pH < 4.0 (Phosphate Protonation) Dissolution->pH_Low Acidify pH_Opt pH 4.0 - 5.0 (Optimal Stability) Dissolution->pH_Opt Buffer (Acetate) pH_High pH > 9.5 (Pyrimidine Deprotonation) Dissolution->pH_High Alkalinize Degradation Ester Bond Hydrolysis (Uridine + Phosphoric Acid) pH_Low->Degradation Rapid Hydrolysis Sterile_Filter Sterile Filtration (0.22 µm PES) pH_Opt->Sterile_Filter Cold Sterilization Autoclave Thermal Sterilization (120°C, 15 min) pH_Opt->Autoclave Heat Stress pH_High->Degradation Alkaline Cleavage Success Stable UMP Formulation (Validated by RP-HPLC) Sterile_Filter->Success Preserves Integrity Autoclave->Degradation Thermal Acceleration

Fig 1. UMP-Na2 formulation workflow highlighting pH-dependent stability and sterilization pathways.

Part 3: Self-Validating Protocol for Stable UMP-Na2 Solutions

To guarantee reproducible results, formulation protocols must be self-validating. This methodology ensures the stable preparation of UMP-Na2 while embedding an analytical checkpoint to confirm success.

Phase 1: Preparation & Buffering

  • Environmental Control: UMP-Na2 is highly hygroscopic[3]. Weigh the required mass rapidly in a low-humidity environment (RH < 30%) to prevent moisture-induced mass inaccuracies.

  • Dissolution: Dissolve the UMP-Na2 powder in degassed, ultra-pure water (or a 10 mM Sodium Acetate buffer) at room temperature.

  • pH Titration: Measure the initial pH (typically 7.0–8.5 for the disodium salt[3]). Slowly titrate the solution using 0.1 M HCl to reach the target stability window of pH 4.5 .

Phase 2: Cold Sterilization 4. Filtration: Do not autoclave. Pass the pH-adjusted solution through a 0.22 µm Polyethersulfone (PES) sterilizing grade membrane. PES is recommended due to its low non-specific binding characteristics for nucleotides.

Phase 3: Validation (The Self-Validating Step) 5. RP-HPLC Verification: To confirm that hydrolysis was successfully bypassed, analyze a 10 µL aliquot of the filtrate via Reversed-Phase HPLC (detection at 260 nm).

  • Success Criteria: The chromatogram must show a singular dominant peak for UMP, with the free uridine impurity peak integrating to < 0.5% of the total area. If the uridine peak exceeds this, thermal or acidic stress occurred during preparation.

Part 4: Troubleshooting FAQs

Q: Why did my UMP-Na2 solution degrade and show a massive uridine peak on HPLC after autoclaving? A: Thermal energy overcomes the activation barrier for phosphoester hydrolysis. Even if you perfectly adjusted your solution to the optimal pH of 4.5, 2[2], cleaving the ester bond and yielding free uridine. You must transition your workflow to cold sterile filtration (0.22 µm membranes) to preserve the API.

Q: I dissolved UMP-Na2 in pure water, and the pH is around 7.4. Should I adjust it? A: Yes, if you are planning for long-term liquid storage. The disodium salt of UMP naturally yields a slightly alkaline to neutral pH (typically 7.0 - 8.5) in unbuffered water[3]. While UMP is relatively stable at pH 7.4 at room temperature, adjusting the pH down to the 4.0 - 5.0 range is the industry standard for maximizing the shelf-life of liquid dosage forms and minimizing baseline hydrolysis over time[2].

Q: How do the pKa values of UMP dictate my buffer selection? A: Buffer selection relies on operating near the buffer's pKa, but safely away from the API's pKa to avoid unintended ionization shifts. UMP has pKa values at ~1.0 and 6.4[1]. To maintain the optimal pH of 4.5, an acetate buffer (pKa ~4.76) is ideal. It provides robust buffering capacity right in the middle of UMP's optimal stability window, safely distant from UMP's own ionization thresholds.

References

  • INVESTIGATION OF THE COMBINED INJECTION SOLUTION 'NEURONUCLEOS' ACTIVE COMPONENTS STABILITY AND COMPATIBILITY Source: PharmacologyOnLine (SILAE) URL:[Link]

  • The features of the crystal structure of the layered series hydrates of uridine-5′-monophosphate salts (UMPNa x) Source: RSC Publishing URL:[Link]

Sources

troubleshooting HPLC peak tailing for Uridine 5'-monophosphate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting HPLC Peak Tailing for Uridine 5'-monophosphate (UMP)

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of nucleotides like Uridine 5'-monophosphate (UMP). UMP is a highly polar, acidic molecule containing a pyrimidine base, a ribose sugar, and a phosphate group. This specific structural triad makes it notoriously difficult to retain and elute symmetrically on standard reversed-phase (RP) columns.

This guide is designed to move beyond generic advice. We will dissect the mechanistic causality behind UMP peak tailing and provide field-proven, self-validating protocols to ensure your data meets the highest standards of scientific integrity.

Part 1: Diagnostic FAQs – The Mechanistic Root of UMP Tailing

Q1: I am using a standard C18 column with a water/acetonitrile gradient. My UMP peak elutes near the void volume and exhibits severe tailing (Asymmetry > 2.0). What is happening at the molecular level? A1: Your UMP is suffering from a dual-mechanism failure: lack of hydrophobic retention and secondary chemical interactions. Because UMP is highly polar and its phosphate group is ionized at typical mobile phase pH levels, it does not partition effectively into the hydrophobic C18 stationary phase [1]. The tailing is caused by secondary interactions. The ionized phosphate group acts as a strong Lewis base, chelating with trace heavy metals (iron, nickel) present in the stainless steel frits and column hardware. Simultaneously, the molecule interacts with unendcapped, ionized silanols on the silica surface[2]. These mixed-mode retention mechanisms release the analyte at different rates, smearing the peak tail.

Q2: How do I select the right mobile phase buffer to suppress these secondary interactions? A2: You must control the ionization state of both the analyte and the silica surface. UMP has multiple


 values (approximately 1.0 for the first phosphate proton, 6.4 for the second, and 9.5 for the uracil ring). Operating at a pH near 6.4 will result in a split peak or severe tailing because the molecule exists in a mixed ionization state.
The Solution: Buffer the mobile phase at least 1.5 pH units away from the 

. A high-capacity buffer like 50 mM Triethylamine acetate (TEAA) at pH 6.5–7.0 is highly effective. The triethylamine acts as a silanol-masking agent and a weak ion-pairing reagent, significantly improving peak symmetry [3].

Q3: My lab uses Ion-Pairing Chromatography (IPC) with Tetrabutylammonium (TBA) for UMP analysis. The peak shape is initially good, but retention times shift and tailing returns after a few injections. Why? A3: This is a classic equilibration failure. Ion-pairing reagents like TBA dynamically coat the hydrophobic stationary phase, creating an in situ ion-exchange surface. This thermodynamic partitioning is a slow process. While a standard RP column equilibrates in 10 column volumes, an IPC system requires 20 to 50 column volumes to reach equilibrium [4]. If you inject samples before the TBA has fully saturated the column, the stationary phase will continue to change during your run, causing retention time drift and degrading peak symmetry.

Part 2: Logical Workflows & Decision Trees

To systematically eliminate UMP peak tailing, follow the diagnostic decision tree below. It separates physical system issues (like dead volume) from chemical interactions (like metal chelation and silanol activity).

UMP_Troubleshooting Start UMP Peak Tailing (Asymmetry > 1.5) CheckSys Isolate Extra-Column Volume Issues Start->CheckSys ChemInt Assess Chemical Interactions Start->ChemInt Metal Phosphate-Metal Chelation ChemInt->Metal Hardware Silanol Silanol Interactions (pH/Buffer) ChemInt->Silanol Column FixMetal Use PEEK Hardware or Add Chelator Metal->FixMetal FixSilanol Optimize Buffer pH Use Ion-Pairing Silanol->FixSilanol

Fig 1. Decision tree for diagnosing and resolving UMP peak tailing.

Part 3: Quantitative Data Comparison

The choice of chromatographic mode dictates the ultimate peak shape and retention of UMP. The table below summarizes the expected outcomes based on different methodologies [5].

Chromatographic ConditionRetention MechanismExpected UMP Tailing Factor (

)
Resolution & Efficiency Notes
Standard C18 (0.1% Formic Acid) Hydrophobic (Poor)> 2.5 (Severe Tailing)Elutes near void volume; high silanol/metal interaction.
C18 + 50 mM Phosphate Buffer (pH 7.0) Hydrophobic + Ion Suppression1.5 - 1.8 (Moderate)Better retention, but phosphate salts precipitate in MS systems.
C18 + 5 mM TBA (pH 6.0) Ion-Pairing (IPC)1.0 - 1.2 (Excellent)Strong retention; excellent symmetry. Requires dedicated column.
Zwitterionic HILIC (pH 5.0) Hydrophilic Partitioning1.1 - 1.3 (Very Good)Orthogonal selectivity; MS-compatible; avoids metal chelation.

Part 4: Self-Validating Experimental Protocol (Ion-Pairing RP-HPLC)

To guarantee reproducible, symmetrical UMP peaks, use the following self-validating Ion-Pairing methodology. This protocol incorporates a System Suitability Test (SST) loop; the system cannot proceed to sample analysis unless the thermodynamic equilibrium is mathematically verified.

Phase 1: Mobile Phase Preparation & System Passivation

  • Prepare Mobile Phase A: Dissolve 5 mM Tetrabutylammonium hydrogen sulfate (TBA-HS) in LC-MS grade water. Adjust the pH to 6.0 using dilute ammonium hydroxide. Filter through a 0.2 µm nylon membrane.

  • Prepare Mobile Phase B: 100% LC-MS grade Methanol.

  • Hardware Passivation: To prevent phosphate-metal chelation, ensure all capillary tubing from the autosampler to the column is made of PEEK (Polyetheretherketone) rather than stainless steel.

Phase 2: Deep Equilibration 4. Install a high-purity, fully endcapped C18 column (e.g., 100 x 2.1 mm, 1.7 µm). 5. Pump the mobile phase at your starting gradient conditions (e.g., 95% A / 5% B) at 0.3 mL/min. 6. Critical Step: Flush the column with a minimum of 30 column volumes to allow the TBA to fully partition into the C18 stationary phase.

Phase 3: System Suitability Testing (Self-Validation) 7. Inject a 10 µg/mL UMP reference standard. 8. Calculate the USP Tailing Factor (


) and Theoretical Plates (

) using your chromatography data system. 9. Validation Gate:
  • If

    
     and 
    
    
    
    : The system is equilibrated. Proceed to sample analysis.
  • If

    
    : The column is not yet saturated. Pump an additional 15 column volumes of mobile phase and repeat the injection.
    

IPC_Workflow Prep 1. Mobile Phase Prep (Add TBA, pH 6.0) Equil 2. Deep Equilibration (>30 Column Volumes) Prep->Equil SST 3. System Suitability (Inject UMP Standard) Equil->SST Eval 4. Evaluate Symmetry (As < 1.2?) SST->Eval Pass 5. Proceed to Sample Analysis Eval->Pass Yes Fail Troubleshoot: Check pH/Buffer Eval->Fail No Fail->Equil Re-equilibrate

Fig 2. Self-validating workflow for Ion-Pairing HPLC of nucleotides.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Hub. Available at:[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Educational Primers. Available at:[Link]

  • Dolan, J. "The Case of the Unintentional Ion-Pairing Reagent." Separation Science. Available at: [Link]

  • Perrin, C., et al. "The analysis of 5'-mononucleotides in infant formulae by HPLC." Food Chemistry / FAO AGRIS, Vol 74, Issue 2, pp. 245-253. Available at:[Link]

overcoming hygroscopic issues with Uridine 5'-monophosphate powder

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific physicochemical challenges of working with Uridine 5'-monophosphate (UMP).

UMP is a critical pyrimidine nucleotide used extensively in RNA synthesis, neuroprotective nutraceuticals, and pharmaceutical formulations. However, its profound hygroscopicity—particularly in its disodium salt form—frequently compromises experimental integrity, leading to clumping, inaccurate dosing, and chemical degradation [1][2].

This guide provides field-proven, mechanistic solutions to ensure the stability and reliability of your UMP workflows.

The Mechanism of Moisture-Induced Degradation

Why does UMP absorb moisture so aggressively? The disodium salt of UMP contains highly polar phosphate groups and sodium ions that act as powerful hydrogen-bond acceptors and donors. When exposed to atmospheric water vapor, these ions attract water dipoles. This surface hydration disrupts the crystal lattice, leading to capillary condensation (deliquescence). Once in a localized aqueous state, the phosphate ester bonds become vulnerable to hydrolysis, permanently degrading the active pharmaceutical ingredient (API).

UMP_Degradation UMP UMP Disodium Powder (Dry State) Hydration Surface Hydration & Lattice Disruption UMP->Hydration Moisture Atmospheric Moisture (RH > 30%) Moisture->Hydration Clumping Capillary Condensation (Clumping & Caking) Hydration->Clumping Physical Change Hydrolysis Chemical Degradation (Hydrolysis of Phosphate) Hydration->Hydrolysis Chemical Change Failure Formulation Failure (Dosing & Flow Issues) Clumping->Failure Hydrolysis->Failure

Mechanistic pathway of moisture-induced physical and chemical degradation in UMP powder.

Physical Properties: Selecting the Right Form

To design a robust protocol, you must first select the correct chemical form for your specific application. The disodium salt is highly soluble but extremely hygroscopic, while the free acid offers better solid-state stability at the cost of aqueous solubility.

Table 1: Comparative Physicochemical Properties of UMP Forms

PropertyUMP Free AcidUMP Disodium Salt
PubChem CID 6030 [1]169020 [2]
Molecular Weight 324.18 g/mol 368.15 g/mol
Hygroscopicity ModerateExtremely High (Deliquescent)
Aqueous Solubility LowVery High (~40-50 mg/mL)
Storage Temperature 2-8°C (Typical)-20°C (Recommended for long-term)
Primary Use Case Solid-state oral formulationsAqueous assays, cell culture, IV drugs

Troubleshooting & FAQs: Handling & Storage

Q: My UMP powder clumps immediately upon opening the vial. How do I prevent this? A: This is caused by thermal shock and condensation. UMP disodium salt is typically stored at -20°C. If you open the vial while it is still cold, ambient water vapor immediately condenses on the powder because the temperature differential forces the local relative humidity (RH) at the powder surface to exceed the deliquescence point.

  • The Fix: Implement a strict thermal acclimation protocol. Allow the sealed vial to sit in a desiccator at room temperature for at least 30-60 minutes before breaking the seal.

Q: We are experiencing significant weight drift on the analytical balance when weighing UMP. What is the correct protocol? A: Weight drift occurs because the powder is actively absorbing moisture from the air during the weighing process, increasing its mass in real-time. This completely compromises dosing accuracy. You must weigh by difference using a closed system.

Self-Validating Protocol: Precision Weighing of Hygroscopic UMP
  • Environmental Control: Ensure the weighing environment (or glove box) is maintained at < 30% RH. Purge the analytical balance chamber with dry Nitrogen (N

    
    ) if available.
    
  • Acclimation: Bring the sealed UMP container to room temperature inside a desiccator.

  • Tare: Place a clean, dry, and anti-static treated crimp vial on the balance and tare it.

  • Rapid Transfer: Working swiftly, transfer the estimated required mass of UMP into the vial. Immediately cap the UMP source bottle.

  • Weighing by Difference (The Validation Step): Cap the weighing vial tightly and record the stabilized weight. Self-Validation: If the weight readout continuously drifts upward, your seal is inadequate or your ambient RH is too high. The absolute stabilization of the readout validates the integrity of your moisture barrier.

  • Re-sealing: Backfill the source UMP container with Argon or N

    
     gas to displace moist ambient air before sealing, then return it to -20°C storage.
    

Q: How can we improve the flowability of UMP during large-scale capsule filling or tableting? A: Poor flowability and erratic discharge are classic symptoms of cohesive strength driven by surface moisture. Liquid bridges form between particles, increasing the angle of repose and causing bridging or ratholing in hoppers [4].

  • The Fix: Maintain the manufacturing suite at strict low-humidity conditions (RH < 25%). Utilize dry granulation (roller compaction) rather than wet granulation to increase particle size and reduce the surface-area-to-volume ratio, thereby minimizing moisture uptake and dust generation [4].

Advanced Formulation Strategies

When formulating UMP for oral solid dosage forms, pre-emptive actions must be taken to shield the active ingredient from environmental water vapor.

Formulation_Strategies Start Hygroscopic UMP Core Strategy1 Co-processing (Add Hydrophobic Excipients) Start->Strategy1 Strategy2 Encapsulation (Spray Drying / Coacervation) Start->Strategy2 Strategy3 Film Coating (Moisture Barrier) Start->Strategy3 Result1 Deflects Moisture Strategy1->Result1 Result2 Polymer Shell Protection Strategy2->Result2 Result3 Environmental Isolation Strategy3->Result3 Stable Stable Solid Dosage Form (Extended Shelf Life) Result1->Stable Result2->Stable Result3->Stable

Core formulation strategies to mitigate moisture absorption in hygroscopic solid dosage forms.

According to pharmaceutical formulation standards, film coating and encapsulation act as physical barriers, while co-processing with hydrophobic excipients (e.g., colloidal silicon dioxide or magnesium stearate) alters the micro-environment of the powder blend to deflect moisture [3]. For highly hygroscopic APIs like UMP, dry powder coating or lipid-based encapsulation are highly recommended to prevent the introduction of aqueous solvents during the manufacturing process itself.

References

  • National Center for Biotechnology Information. "Uridine Monophosphate | C9H13N2O9P | CID 6030." PubChem. [Link]

  • National Center for Biotechnology Information. "Uridine monophosphate disodium | C9H11N2Na2O9P | CID 169020." PubChem.[Link]

  • Ng, L. H., Ling, J., & Hadinoto, K. "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals." Pharmaceutics, 14(10), 2015. PMC.[Link]

  • Jenike & Johanson. "Overcoming Common Pharmaceutical Powder Handling Challenges." Jenike.com.[Link]

Validation & Comparative

Uridine 5'-Monophosphate Disodium Salt Purity Analysis: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Method Selection Strategy

Objective: To determine the purity of Uridine 5'-monophosphate (UMP) disodium salt and quantify critical impurities (Uridine, Uracil, UDP, UTP) using High-Performance Liquid Chromatography (HPLC).

Context: UMP is a highly polar, ionic nucleotide.[1] Traditional Reversed-Phase (RP) HPLC fails to retain it due to its hydrophilicity. Therefore, three primary strategies exist: Ion-Pairing RP-HPLC (IP-RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Anion Exchange Chromatography (AEX) .

Comparative Analysis of Methodologies
FeatureMethod A: Ion-Pairing RP (IP-RP) Method B: HILIC Method C: Anion Exchange (AEX)
Primary Mechanism Hydrophobic interaction via ion-pair reagentPartitioning into water-enriched layerElectrostatic interaction with charged resin
Retention of UMP High (Adjustable by pairing agent)Moderate to HighVery High
Separation of Phosphates Excellent (UMP vs UDP vs UTP)GoodSuperior (Charge-based separation)
MS Compatibility Low (Non-volatile salts cause suppression)High (Volatile buffers used)Low (High salt content)
Robustness High (Industry Standard for QC)Moderate (Sensitive to equilibration)High
Typical Column C18 (e.g., Zorbax SB-AQ, Nucleosil C18)Amide or Zwitterionic (e.g., TSKgel Amide-80)Strong Anion Exchange (SAX)
Decision Framework (Visualized)

MethodSelection Start Start: UMP Purity Analysis Q1 Requirement: MS Detection? Start->Q1 Q2 Goal: Phosphate Profiling (UMP/UDP/UTP)? Q1->Q2 No (QC/Quantification) HILIC Select HILIC (Amide/ZIC-HILIC) Q1->HILIC Yes (Identification) AEX Select Anion Exchange (SAX) Q2->AEX Critical (Charge Variants) IPRP Select Ion-Pair RP (C18 + TBA) Q2->IPRP Standard (Purity/Assay)

Caption: Decision tree for selecting the optimal HPLC mode based on detection needs and impurity profile requirements.

Deep Dive: The "Gold Standard" Protocol (Ion-Pairing RP-HPLC)

This method is the industry standard for Quality Control (QC) due to its high resolution and reproducibility for UV detection. It utilizes a lipophilic ion-pairing agent (Tetrabutylammonium, TBA) to mask the charge of the phosphate group, allowing retention on a C18 column.[1]

Reagents & Materials[3][4]
  • Analyte: Uridine 5'-monophosphate disodium salt (CAS: 3387-36-8).[2][3][4][5]

  • Standards: Uridine, Uracil, Cytidine 5'-monophosphate (CMP) (common impurity).

  • Column: C18 end-capped column (e.g., Agilent Zorbax SB-AQ or equivalent), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Ion-Pairing Agent: Tetrabutylammonium hydrogen sulfate (TBAHS) or Tetrabutylammonium phosphate.

  • Buffer: 10 mM Potassium Phosphate (pH 6.0).

Chromatographic Conditions[8][9][10][11]
ParameterSetting
Mobile Phase A 10 mM TBAHS + 10 mM KH₂PO₄ in Water (pH 6.0 adjusted w/ KOH)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 25°C - 30°C
Detection UV @ 254 nm (primary) and 260 nm
Injection Vol 10 µL
Run Time 20 minutes

Gradient Program:

  • 0-2 min: 2% B (Isocratic hold for Uracil/Uridine)

  • 2-12 min: 2% → 25% B (Linear ramp to elute UMP and hydrophobic impurities)

  • 12-15 min: 25% → 50% B (Wash)

  • 15-15.1 min: 50% → 2% B

  • 15.1-20 min: 2% B (Re-equilibration - Critical for IP methods)

Mechanism of Action

The TBA cation (


) adsorbs onto the hydrophobic C18 surface, creating a positively charged stationary phase. The anionic phosphate group of UMP (

) interacts electrostatically with the TBA while the nucleoside base interacts via hydrophobic forces.

Mechanism C18 C18 Surface (Hydrophobic) TBA TBA+ Ion (Pairing Agent) C18->TBA Hydrophobic Adsorption UMP UMP Anion (Analyte) TBA->UMP Electrostatic Attraction

Caption: Schematic of the Ion-Pairing mechanism facilitating UMP retention on a C18 column.

Alternative Protocol: HILIC (LC-MS Compatible)[12]

For researchers requiring Mass Spectrometry (MS) identification or those wishing to avoid the "memory effects" of ion-pairing reagents.

Conditions
  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC) or Amide (e.g., TSKgel Amide-80).

  • Mobile Phase A: 100 mM Ammonium Acetate (pH 5.8).

  • Mobile Phase B: Acetonitrile.[6][7]

  • Mode: Isocratic or Shallow Gradient.

    • Typical: 70% B / 30% A.

  • Detection: UV @ 254 nm or ESI-MS (Negative Mode).

Key Advantage: Elution order is reversed compared to RP.[6]

  • Order: Uracil (least polar) → Uridine → UMP (most polar).

Experimental Data & Validation Criteria

To ensure the trustworthiness of your results, the following System Suitability Testing (SST) criteria must be met. These values are derived from standard nucleotide analysis protocols.

System Suitability Limits
ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 (UMP vs Uridine)Ensures accurate integration of the main peak.
Tailing Factor (T) 0.9 - 1.2Nucleotides often tail on silica; IP reagents improve this.
Capacity Factor (k') > 2.0Ensures UMP is retained away from the void volume.
RSD (Area) < 1.0% (n=6)Demonstrates precision of the injection/pump.
LOD ~0.05 µg/mLLimit of Detection for trace impurities.
Impurity Profile

In a typical degraded UMP sample, you may observe the following relative retention times (RRT) using the IP-RP Method :

  • Uracil: RRT ~0.2 (Elutes near void)

  • Uridine: RRT ~0.4 (Elutes before UMP)

  • CMP: RRT ~0.8 (Close eluter, requires optimized pH)

  • UMP (Main Peak): RRT = 1.0

  • UDP/UTP: RRT > 1.5 (Strongly retained due to multiple phosphates)

Troubleshooting & Optimization

Common Issues
  • Peak Broadening (UMP):

    • Cause: pH mismatch or column overload.

    • Fix: Ensure buffer pH is 6.0. At pH < 3, phosphate protonation changes retention drastically.[1]

  • Drifting Retention Times:

    • Cause: Insufficient equilibration of Ion-Pairing reagent.

    • Fix: IP methods require long equilibration (approx. 20-30 column volumes) before the first injection.

  • "Ghost" Peaks in Gradient:

    • Cause: Impurities in the TBA salt.

    • Fix: Use HPLC-grade ion-pairing reagents only.

Stability Note

UMP disodium salt is hygroscopic.

  • Handling: Equilibrate standards to room temperature before weighing.

  • Water Content: Correct the purity calculation based on water content (often determined by Karl Fischer titration, typically < 26%).

References

  • Thermo Scientific Chemicals. Uridine-5'-monophosphate disodium salt, 99% Specification Sheet. Retrieved from

  • SIELC Technologies. HPLC Separation of Uridine and Uracil.[8] Retrieved from

  • Sigma-Aldrich. Uridine 5′-monophosphate disodium salt Product Information. Retrieved from

  • Chrom Tech, Inc. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from

  • Helix Chromatography. HPLC Methods for analysis of Uridine. Retrieved from

  • Chen, et al. Chromatographic separation of 5 nucleotides in infant formula milk powder by ion-pair high-performance liquid chromatography. Semantic Scholar. Retrieved from

Sources

UV absorbance spectrum of Uridine 5'-monophosphate disodium salt

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: UV Absorbance Spectrum of Uridine 5'-Monophosphate Disodium Salt (UMP-Na2)

Uridine 5'-monophosphate disodium salt (UMP-Na2) is a critical pyrimidine nucleotide utilized extensively in drug development, molecular biology, and as a nutritional supplement in infant formulas[1]. Accurate quantification and purity assessment of UMP-Na2 rely heavily on its ultraviolet (UV) absorbance profile.

As a Senior Application Scientist, I have designed this guide to objectively compare the UV absorbance characteristics of UMP-Na2 against other standard nucleotides. Furthermore, this guide provides field-proven, self-validating experimental protocols to ensure absolute scientific integrity in your analytical workflows.

Mechanistic Insights: The Causality of UMP UV Absorbance

The UV absorbance of UMP-Na2 is driven by the conjugated


-electron system within its uracil nucleobase. When exposed to UV light, the molecule undergoes 

electron transitions, absorbing specific wavelengths of light[2].

Why the Disodium Salt Form? While the free acid form of UMP is highly polar, the disodium salt (UMP-Na2) is engineered for maximum aqueous solubility[3]. The presence of sodium counterions stabilizes the protonation state of the phosphate group during initial dissolution. Because the UV absorption profile of nucleotide bases is highly pH-dependent, starting with the rapidly dissolving, pH-stable disodium salt minimizes transient spectral shifts that can occur when dissolving free acids in unbuffered water[4].

Comparative Quantitative Data: UMP vs. Alternative Nucleotides

To accurately multiplex or differentiate nucleotides in a complex mixture, one must understand their distinct molar extinction coefficients (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and wavelengths of maximum absorbance (

). UMP exhibits a

at approximately 262 nm at a neutral pH.

The table below compares the UV absorbance properties of UMP against other primary nucleoside monophosphates (AMP, CMP, GMP) at pH 7.0[5].

NucleotideBase Type

(nm)
Molar Extinction Coefficient (

) at

(

)
Optimal Detection Wavelength in HPLC
UMP Pyrimidine262 10,000 260 nm or 270 nm
AMP Purine25915,400260 nm
CMP Pyrimidine2719,000270 nm
GMP Purine25313,700260 nm

Note: While 260 nm is the industry standard for general nucleic acid quantification, differentiating UMP and CMP from purines in HPLC often utilizes dual-wavelength detection (e.g., 250 nm for IMP/GMP, 260 nm for AMP, and 270 nm for CMP/UMP) to maximize resolution and peak identification[1][6].

Experimental Protocols: Self-Validating Systems

Protocol A: Direct UV-Vis Spectrophotometric Quantification & Purity Assay

This protocol utilizes the Beer-Lambert Law (


) to determine concentration while simultaneously validating sample purity[7][8].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a low-salt, slightly alkaline buffer, such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0). Causality: Unbuffered water absorbs atmospheric

    
    , becoming acidic. Acidic solutions artificially lower the A260/A280 ratio by 0.2–0.3 units, falsely indicating protein contamination[4][9].
    
  • Blanking: Pipette 1-2

    
    L of the pure TE buffer onto the spectrophotometer pedestal (e.g., NanoDrop) or into a quartz cuvette. Initiate the blank measurement at 230 nm, 260 nm, 280 nm, and 320 nm.
    
  • Background Correction: Ensure the absorbance at 320 nm is zero. Light scatter at 320 nm indicates dirty cuvettes or particulate matter, which will artificially inflate the 260 nm reading[7].

  • Sample Measurement: Load the UMP-Na2 sample. Record the absorbance at 260 nm (

    
    ).
    
  • Purity Validation:

    • Calculate the A260/A280 ratio . A pure UMP sample should yield a ratio of ~2.0. Ratios < 1.7 indicate protein or residual phenol contamination[4][10].

    • Calculate the A260/A230 ratio . Expected values are 2.0–2.2. Lower values indicate chaotropic salt or EDTA carryover[9].

  • Quantification: Calculate the molar concentration (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) using 
    
    
    
    , where
    
    
    and
    
    
    is the path length in cm[8].
Protocol B: HPLC-UV Analysis for Complex Matrices (e.g., Infant Formula)

When UMP-Na2 is mixed with other nucleotides, direct UV-Vis is insufficient. This protocol separates nucleotides based on polarity and charge[11][12].

Step-by-Step Methodology:

  • Sample Extraction: Dissolve the sample matrix in a high-salt solution to precipitate proteins and fats. Centrifuge at 10,000 x g for 10 minutes and collect the supernatant[12].

  • Solid Phase Extraction (SPE): Pass the supernatant through a strong-anion exchange SPE cartridge to isolate the negatively charged nucleotide monophosphates from neutral interferences[12].

  • Chromatographic Separation: Inject 10 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    L of the purified extract onto a C18 or C30 reversed-phase HPLC column[6].
    
  • Mobile Phase Gradient: Use a gradient elution of 0.1 M phosphate buffer (pH 6.0) and methanol. Causality: The slightly acidic pH ensures the phosphate groups of the nucleotides remain partially protonated, increasing their retention time on the hydrophobic stationary phase.

  • Detection: Route the eluent through a Photodiode Array (PDA) detector. Set extraction wavelengths at 250 nm, 260 nm, and 270 nm to capture the

    
     of all target nucleotides[1][6].
    

Workflow Visualization

The following diagram illustrates the logical decision matrix for the UV-Vis quantification and purity validation of UMP-Na2.

G N1 Prepare UMP-Na2 in TE Buffer (pH 8.0) N2 Blank Spectrophotometer (TE Buffer) N1->N2 N3 Measure Absorbance at 230, 260, 280, 320 nm N2->N3 N4 Calculate A260/A280 & A260/A230 Ratios N3->N4 N5 Pure? (A260/A280 ~2.0) N4->N5 N6 Calculate Concentration (Beer-Lambert Law) N5->N6 Yes N7 Repurify Sample (Remove Proteins/Phenol) N5->N7 No N7->N1

Workflow for UV-Vis quantification and purity validation of UMP-Na2.

References

  • Food Science of Animal Resources. "Nucleotide Analysis in Korean Dairy Products Using High-Performance Liquid Chromatography with Diode Array Detector". kosfaj.org.[Link]

  • Wikipedia. "Nucleic acid quantitation". wikipedia.org. [Link]

  • University of Georgia. "260/280 and 260/230 Ratios". uga.edu.[Link]

  • Hinotek. "How to Measure DNA Purity & Concentration (A260/A280)". hinotek.com.[Link]

  • ResearchGate. "Analysis of Nucleotide 5′-Monophosphates in Infant Formulas by HPLC-UV". researchgate.net.[Link]

  • Shimadzu. "HPLC Analyses of Nucleotides in Powdered Infant Formula and Liquid Infant Formula". shimadzu.com.[Link]

  • Chemguide. "UV-visible absorption spectra". chemguide.co.uk.[Link]

Sources

Precision in Nucleotide Quantitation: A Comparative Guide to UMP Disodium Salt Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UMP Disodium Salt Reference Standard for Nucleotide Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the rigorous landscape of nucleotide analysis—critical for mRNA vaccine development, metabolic profiling, and infant formula verification—the choice of reference standard is not merely a purchasing decision; it is a fundamental variable in analytical accuracy.[1]

While Uridine 5'-monophosphate (UMP) exists in multiple forms, the Disodium Salt (UMP-Na₂) has emerged as the industry gold standard over the Free Acid form.[1] This guide dissects the physicochemical and analytical reasons for this dominance, providing a self-validating protocol to ensure your data meets the highest standards of scientific integrity (E-E-A-T).

Part 1: Technical Comparison – The Chemistry of Choice

The primary challenge in nucleotide quantification is achieving a stable, accurate stock concentration.[1] The choice between the Disodium Salt and the Free Acid form dictates the reliability of this first step.

1. Solubility and Stock Preparation
  • UMP Disodium Salt (CAS 3387-36-8): Highly water-soluble (>40 g/100 mL).[1][2] It dissociates instantly at neutral pH, minimizing the risk of "micro-particulates" that cause concentration errors.[1]

  • UMP Free Acid (CAS 58-97-9): Significantly lower solubility.[1] It often requires heating or pH adjustment (alkalization) to dissolve fully.[1] This introduces variable heat stress and pipetting errors due to viscosity changes or precipitation upon cooling.

2. Stability and Hygroscopicity

Nucleotides are prone to hydrolysis of the phosphate ester bond.

  • The Salt Advantage: The crystalline lattice of the disodium salt is thermodynamically more stable than the amorphous free acid, offering better shelf-life stability when desiccated. However, it is hygroscopic; weighing errors due to moisture uptake must be mitigated (see Protocol).[1]

  • The Acid Risk: The acidic micro-environment of the free acid form in solution can auto-catalyze hydrolysis, degrading UMP to Uridine over time if not buffered immediately.

3. Mass Spectrometry (MS) Compatibility[1][3]
  • Sodium Adducts: A common critique of sodium salts is the formation of [M+Na]⁺ adducts in LC-MS.[1] However, in modern HILIC-MS workflows using ammonium acetate buffers, the massive excess of ammonium ions suppresses sodium adduct formation, rendering this concern negligible for the disodium standard.[1]

Table 1: Comparative Profile of UMP Reference Standards

FeatureUMP Disodium Salt (Recommended) UMP Free Acid Reagent Grade UMP
Solubility (Water) High (>50 mg/mL); Instant dissolutionLow; Requires pH adjustment/heatVariable; often contains insolubles
Solution pH Near Neutral (pH ~7.0 in water)Acidic (pH < 3.0); Auto-hydrolysis riskUncontrolled
Purity & Traceability >99%; Certified (CoA with Uncertainty)>95%; often lacks detailed impurity profile<95%; No traceability
Primary Use Quantitation (HPLC/LC-MS), QC ReleaseOrganic Synthesis, non-quantitative workCell culture media supplements
Part 2: The Self-Validating Experimental Protocol

To ensure "Trustworthiness," we do not rely on the label weight alone. The following protocol integrates a UV-Correction Step to validate the actual concentration of your standard, neutralizing errors from hygroscopicity.

Workflow: The "Double-Check" System
  • Gravimetric Preparation:

    • Equilibrate UMP-Na₂ standard to room temperature in a desiccator.

    • Weigh ~10 mg into a volumetric flask. Record exact weight (

      
      ).
      
    • Dissolve in LC-MS Grade Water (do not use buffer yet to avoid salt precipitation).[1]

  • UV Validation (The Integrity Check):

    • Dilute an aliquot of the stock 1:100 in 10 mM Phosphate Buffer (pH 7.0).

    • Measure Absorbance at 262 nm (

      
      ).
      
    • Calculate actual concentration using the molar extinction coefficient (

      
      ).[4]
      
    • Correction Factor: If the Gravimetric Concentration differs from UV Concentration by >5%, use the UV value.[1] This accounts for water content (hydrates) in the salt.[1]

  • Chromatographic Separation (HILIC vs. IP-RP):

    • Method A (HILIC - Recommended for MS): Uses a Zwitterionic stationary phase.[1]

      • Mobile Phase: Acetonitrile / 10mM Ammonium Acetate (pH 9.0).

      • Benefit: High sensitivity, MS compatible, no system contamination.[1]

    • Method B (Ion-Pair RP - Legacy): Uses C18 with TBAHS (Tetrabutylammonium hydrogen sulfate).[1]

      • Benefit: Sharp peaks for impurities.

      • Drawback: "Sticky" reagents contaminate LC lines; suppresses MS ionization.

Visualization: Analytical Workflow

The following diagram illustrates the decision matrix and validation loop for accurate UMP analysis.

UMP_Analysis_Workflow Start Start: UMP Reference Standard Weigh Gravimetric Prep (Dissolve in Water) Start->Weigh UV_Check UV Validation (Abs @ 262nm) Weigh->UV_Check Decision Match < 5%? UV_Check->Decision Correct Use UV-Calculated Conc. Decision->Correct No Proceed Proceed to LC Method Decision->Proceed Yes Correct->Proceed HILIC Method A: HILIC-MS (High Sensitivity) Proceed->HILIC IPRP Method B: IP-RP UV (Impurity Profiling) Proceed->IPRP

Caption: Figure 1. Self-validating analytical workflow for UMP quantification, incorporating a critical UV-correction step to account for hydration states of the disodium salt.

Part 3: Mechanism of Action & Separation

Understanding how the standard interacts with your column is vital for troubleshooting.

  • HILIC Mechanism: UMP is highly polar. On a HILIC column, a water-rich layer forms on the stationary phase.[1][5] UMP partitions into this layer. The disodium salt form ensures UMP is fully ionized (anionic) at pH 9.0, improving peak shape and retention reproducibility.[1]

  • Ion-Pair Mechanism: The hydrophobic tail of the pairing agent (TBAHS) adsorbs to the C18 column, while the positively charged head captures the anionic UMP. This mimics an ion-exchange interaction on a reversed-phase column.[1]

Separation_Mechanism cluster_HILIC HILIC Separation (Polarity) cluster_IPRP Ion-Pair RP Separation (Charge) H_Stationary Stationary Phase (Zwitterionic) Water_Layer Water-Rich Layer H_Stationary->Water_Layer UMP_H UMP (Anionic) Partitions Here Water_Layer->UMP_H Retention RP_Stationary C18 Stationary Phase (Hydrophobic) TBA Ion-Pair Reagent (TBA+) RP_Stationary->TBA Adsorption UMP_RP UMP (Anionic) Ion-Pair Formation TBA->UMP_RP Electrostatic Capture

Caption: Figure 2. Mechanistic comparison of HILIC vs. Ion-Pair Reversed Phase chromatography for UMP retention.

References
  • USP. (2023). Uridine 5'-Monophosphate Disodium Salt. United States Pharmacopeia (USP) Reference Standards Catalog.[1][6] Link

  • Fabino Carr, A., et al. (2019).[1] "Comparison of reversed-phase, anion-exchange, and hydrophilic interaction HPLC for the analysis of nucleotides involved in biological enzymatic pathways." Journal of Liquid Chromatography & Related Technologies. Link[1]

  • Gharib, F., & Soleimani, F. (2014).[1][7] "Protonation Constants of Uridine 5′-Monophosphate in Different Aqueous Solutions of Methanol." Journal of Solution Chemistry. Link[1]

  • Jian, L., et al. (2012).[1] "Simultaneous Determination of 5'-Monophosphate Nucleotides in Infant Formulas by HPLC-MS." Journal of Chromatographic Science. Link[1]

Sources

Comprehensive NMR Characterization and Comparative Analysis of Uridine 5'-Monophosphate Disodium Salt Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate form of a nucleotide for downstream applications—whether for oligonucleotide synthesis, structural biology, or dietary formulations—requires a rigorous understanding of its physicochemical properties. Uridine 5'-monophosphate (UMP) is a fundamental pyrimidine ribonucleoside monophosphate essential for RNA biosynthesis and cellular metabolism[1][2].

This guide provides an objective, data-driven comparison of Uridine 5'-monophosphate disodium salt hydrate against its common alternatives (UMP free acid and non-phosphorylated Uridine). Furthermore, it establishes a self-validating Nuclear Magnetic Resonance (NMR) methodology to ensure structural integrity and purity prior to critical assays.

Product Comparison: UMP Disodium Salt vs. Alternatives

When designing an experiment or formulating a therapeutic, the salt form of the nucleotide dictates its solubility, stability, and physiological compatibility. The disodium salt hydrate of UMP is widely considered the industry standard[3][4], but understanding why requires analyzing the alternatives.

Comparative Performance Matrix
PropertyUMP Disodium Salt HydrateUMP Free AcidUridine (Non-phosphorylated)
Aqueous Solubility >100 mg/mL (Excellent)<10 mg/mL (Poor)~50 mg/mL (Moderate)
pH in Solution ~7.0 - 7.5 (Physiological)~2.0 - 3.0 (Highly Acidic)Neutral
Stability High (Hygroscopic, requires desiccation)[5]Moderate (Prone to acid-catalyzed hydrolysis)High
Biological Utility Direct entry into pyrimidine salvage[2]Limited by poor solubility and buffering difficultyRequires rate-limiting phosphorylation by uridine kinase
NMR Solvent Compatibility D₂O (Ideal for biological assays)DMSO-d₆ (Requires organic solvents)D₂O or DMSO-d₆

The Causality Behind the Choice: The free acid form of UMP contains a highly acidic phosphate group (pKa ~1.0 and 6.4)[2]. In aqueous environments, the free acid drastically lowers the pH, which can precipitate proteins in biological assays and cause rapid degradation of the ribose-phosphate backbone. By neutralizing the phosphate group with two sodium ions, the disodium salt hydrate achieves exceptional water solubility and maintains a near-physiological pH upon dissolution. This eliminates the need for aggressive buffering, making it the superior choice for in vitro assays and in vivo delivery[2][4].

Metabolic and Signaling Pathway Context

To appreciate the biological significance of UMP, we must map its metabolic trajectory. UMP is formed de novo via the decarboxylation of Orotidine 5'-monophosphate (OMP) by OMP decarboxylase[1][2]. It is subsequently phosphorylated to form UDP and UTP, the direct precursors for RNA synthesis.

Pathway OMP Orotidine 5'-monophosphate (OMP) UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP Decarboxylase UDP Uridine 5'-diphosphate (UDP) UMP->UDP UMP-CMP Kinase UTP Uridine 5'-triphosphate (UTP) UDP->UTP NDP Kinase RNA RNA Biosynthesis UTP->RNA RNA Polymerase

Biological signaling and metabolic pathway of Uridine 5'-monophosphate.

Self-Validating NMR Characterization Methodology

To verify the purity and structural integrity of UMP disodium salt hydrate, multinuclear NMR (¹H, ¹³C, ³¹P) is required. The following protocol is designed as a self-validating system : each step contains an internal check to prevent downstream artifacts.

Experimental Workflow

G A Sample Prep: UMP Disodium Salt B Solvent Addition: D2O + TSP Std A->B C Validation Check: pH Verification (~7.4) B->C D NMR Acquisition: 1H, 13C, 31P C->D E Spectral Analysis & Signal Assignment D->E

Workflow for the self-validating NMR characterization of UMP disodium salt.

Step-by-Step Protocol & Mechanistic Causality
  • Solvent Selection (D₂O vs. DMSO-d₆):

    • Action: Dissolve 15-20 mg of UMP disodium salt hydrate in 0.6 mL of Deuterium Oxide (D₂O) containing 0.1% TSP (Trimethylsilylpropanoic acid) as an internal standard.

    • Causality: D₂O is chosen over DMSO-d₆ because the highly ionic disodium salt is practically insoluble in organic solvents. Furthermore, D₂O facilitates rapid hydrogen-deuterium exchange of the ribose hydroxyl (-OH) and uracil amine (-NH) protons. This intentionally suppresses these signals, simplifying the ¹H spectrum so the researcher can unambiguously resolve the critical carbon-bound protons[6].

  • The Self-Validating pH Check:

    • Action: Measure the pH of the NMR sample directly in the tube using a micro-pH probe. The target is pH 7.0–7.5.

    • Causality: The chemical shifts of the ³¹P nucleus and the adjacent C5' protons are highly sensitive to the protonation state of the phosphate group. If the pH drops below 6.5, the phosphate begins to protonate (transitioning from dianionic to monoanionic), causing the ³¹P signal to drift upfield. Verifying the pH ensures the molecule is in a uniform dianionic state, guaranteeing reproducible chemical shifts.

  • Data Acquisition Parameters:

    • Acquire ¹H NMR at 600 MHz with water suppression (presaturation) to eliminate the residual HOD peak (~4.7 ppm) that could obscure the ribose H2'/H3' signals[6].

    • Acquire ¹³C NMR with proton decoupling to collapse multiplets into sharp singlets for precise carbon assignment[6].

    • Acquire ³¹P NMR to confirm the presence of a single monophosphate species, ruling out degradation products like free inorganic phosphate or diphosphates.

Quantitative Data: NMR Chemical Shift Assignments

The following tables summarize the expected chemical shifts for UMP disodium salt hydrate in D₂O at pH 7.4, serving as a reference standard for structural verification[6].

Table 1: ¹H NMR Assignments (600 MHz, D₂O)

Note: The uracil H5 and H6 protons exhibit characteristic doublet splitting due to mutual scalar coupling (J ≈ 8 Hz).

Proton PositionChemical Shift (ppm)MultiplicityIntegrationStructural Significance
Uracil H6 8.10Doublet (d)1HHighly deshielded by adjacent nitrogen and double bond.
Ribose H1' 5.99Doublet (d)1HAnomeric proton; confirms the β-N-glycosidic linkage.
Uracil H5 5.96Doublet (d)1HShielded relative to H6; confirms intact pyrimidine ring.
Ribose H2', H3', H4' 3.94 - 4.43Multiplets (m)3HCore ribose ring protons.
Ribose H5', H5'' ~3.95 - 4.05Multiplets (m)2HShifted downfield by the adjacent electronegative phosphate.
Table 2: ¹³C NMR Assignments (150 MHz, D₂O)
Carbon PositionChemical Shift (ppm)Structural Significance
C4 (Carbonyl) 169.1Highly deshielded amide carbonyl[6].
C2 (Carbonyl) 154.7Urea-type carbonyl[6].
C6 144.8Alkene carbon adjacent to nitrogen[6].
C5 105.4Alkene carbon (beta to nitrogen)[6].
C1' (Anomeric) 91.0Confirms attachment of ribose to the uracil base[6].
C4' 86.9Ribose ring carbon[6].
C2', C3' 76.7, 72.8Hydroxyl-bearing ribose carbons[6].
C5' 65.9Phosphorylated carbon; confirms 5'-linkage[6].
³¹P NMR Validation

A pure sample of UMP disodium salt hydrate will yield a single, sharp resonance in the ³¹P NMR spectrum at ~4.0 to 5.0 ppm (referenced to external 85% H₃PO₄ at 0 ppm). The presence of peaks near 0 ppm indicates hydrolysis and the presence of free inorganic phosphate, signaling sample degradation.

Conclusion & Best Practices

For applications requiring precise dosing, high aqueous solubility, and physiological compatibility, Uridine 5'-monophosphate disodium salt hydrate vastly outperforms the free acid and non-phosphorylated uridine. When characterizing this compound via NMR, leveraging D₂O as the solvent and strictly controlling the pH ensures a self-validating workflow that yields sharp, reproducible, and unambiguous spectral data. Always store the lyophilized powder desiccated at 0-10°C to prevent moisture absorption and spontaneous hydrolysis[5].

References

  • Human Metabolome Database (HMDB): Showing Compound uridine-5'-phosphate (FDB031248). Foodb.ca. Available at:[Link]

  • NP-MRD: Showing NP-Card for Uridine 5'-monophosphate (NP0001301). NP-MRD.org. Available at:[Link]

  • PubChem: Uridine Monophosphate | C9H13N2O9P | CID 6030. National Institutes of Health. Available at: [Link]

  • Wikipedia: Uridine monophosphate. Wikimedia Foundation. Available at: [Link]

Sources

Definitive Guide: Endotoxin Testing for Uridine 5'-monophosphate Disodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Uridine 5'-monophosphate disodium salt (UMP-2Na) is a critical nucleotide used extensively in infant formula fortification, dietary supplements, and pharmaceutical RNA synthesis.[1] While its physiological role is well-characterized, its physicochemical properties present unique challenges for bacterial endotoxin testing (BET).

The Core Challenge: Nucleotides are inherent chelators. The phosphate groups in UMP-2Na sequester divalent cations (specifically


 and 

), which are obligate cofactors for the Limulus Amebocyte Lysate (LAL) enzymatic cascade. This results in assay inhibition (false negatives), a dangerous scenario for product safety. Furthermore, fermentation-derived nucleotides may contain (1,3)-β-D-glucans, triggering false positives in traditional LAL pathways.

This guide provides a scientifically grounded, field-proven protocol to overcome these interferences, comparing Kinetic Chromogenic LAL (KCA) with Recombinant Factor C (rFC) methods.

Part 1: The Mechanism of Interference

To validate a method, one must first understand the "failure mode." The standard LAL reaction is an enzyme cascade dependent on magnesium.[2]

The Phosphate Chelation Pathway

UMP-2Na dissociates in water to release the UMP dianion. This anion acts as a ligand, binding free magnesium ions in the LAL reagent. Without


, the transition of Factor C to Activated Factor C is stalled, leading to under-estimation of endotoxin.
The Glucan False Positive Pathway

If the UMP-2Na is produced via yeast extraction or bacterial fermentation, trace levels of (1,3)-β-D-glucans may persist. In standard LAL, Factor G is activated by glucans, causing a clotting reaction indistinguishable from endotoxin presence.

Visualization: Interference Pathways

The following diagram illustrates where UMP-2Na disrupts the standard LAL cascade and how rFC offers a streamlined alternative.

LAL_Interference cluster_0 Inhibition Mechanism Endotoxin Endotoxin (LPS) FactorC Factor C (Zymogen) Endotoxin->FactorC Activates Glucan (1,3)-β-D-Glucan (Contaminant) FactorG Factor G Glucan->FactorG Activates UMP UMP-2Na (Sample Matrix) Mg Mg++ Ions (Cofactor) UMP->Mg Chelates/Removes Mg->FactorC Required Cofactor ActivatedC Activated Factor C FactorC->ActivatedC Clotting Coagulation/Chromogenic Signal ActivatedC->Clotting LAL & rFC Path ActivatedG Activated Factor G FactorG->ActivatedG ActivatedG->Clotting LAL Only (False Positive)

Caption: UMP-2Na inhibits the cascade by sequestering Magnesium (red arrow), while Glucans cause false activation via Factor G (yellow path).

Part 2: Method Comparison (LAL vs. rFC)

For UMP-2Na, the choice of method dictates the sample pretreatment strategy.

FeatureKinetic Chromogenic LAL (KCA)Recombinant Factor C (rFC)
Primary Enzyme Factor C + Factor B + Proclotting EnzymeRecombinant Factor C (Single Enzyme)
Glucan Sensitivity High (Requires Glucan Blocker buffer)None (Specific to Endotoxin)
Magnesium Dependency Critical (High susceptibility to chelation)Moderate (Requires ions, but often more robust buffer)
Sample Prep Requires

supplementation + Dilution
Requires Dilution (often less than LAL)
Cost ModerateModerate to High
Regulatory Status Global Gold Standard (USP <85>, EP 2.6.14)Accepted (USP <86>, EP 2.6.32)

Expert Verdict: For UMP-2Na, rFC is scientifically superior due to the elimination of Factor G interference. However, if using traditional LAL (often required for legacy filings), you must use a Glucan Blocker and Magnesium supplementation.

Part 3: Optimized Experimental Protocol

This protocol assumes a strict endotoxin limit, treating the UMP-2Na as a raw material for parenteral or high-sensitivity infant formula applications.

Pre-Test Calculations
  • Endotoxin Limit (EL):

    
    
    
    • K (Threshold): 5.0 EU/kg (Parenteral standard).

    • M (Max Dose): Assume 50 mg/kg (High dose scenario).

    • 
      .
      
  • Concentration: Prepare a 10 mg/mL stock solution.

  • Maximum Valid Dilution (MVD):

    • Assume sensitivity (

      
      ) = 0.005 EU/mL (High sensitivity LAL).
      
    • 
      .
      
    • Target Dilution: 1:100 or 1:200 is theoretically possible, but interference often dictates a higher dilution or specific buffers.

Reagents & Equipment
  • LAL Reagent: Kinetic Chromogenic Lysate (with Glucan Blocker if not rFC).

  • Diluent: LRW (LAL Reagent Water) fortified with 50 mM

    
     .
    
    • Why? To saturate the phosphate groups in UMP-2Na, ensuring free

      
       is available for the enzyme.
      
  • pH Adjuster: 0.1 N NaOH or HCl (Endotoxin-free).

Step-by-Step Workflow

Step 1: Sample Preparation Dissolve 100 mg of UMP-2Na in 10 mL of LRW.

  • Check pH: UMP-2Na is typically pH 7.0–8.5. If < 6.0 or > 8.0, adjust.

  • Note: Do not use phosphate buffers (PBS) as they exacerbate inhibition.

Step 2: Dilution Series (with Mg Supplementation) Prepare serial dilutions using the 50 mM


 LRW .
  • 1:10 (1 mg/mL)

  • 1:50 (0.2 mg/mL)

  • 1:100 (0.1 mg/mL)

Step 3: Spiking (Positive Product Control - PPC) Spike each dilution with a known endotoxin standard (e.g., 0.5 EU/mL).

  • Acceptance Criteria: PPC recovery must be 50% – 200% .

Step 4: Assay Execution Load microplate:

  • Blanks (LRW + Mg)

  • Standards (0.005 to 50 EU/mL)

  • Sample Dilutions[3][4][5]

  • PPC (Sample + Spike)

Incubate at 37°C ± 1°C and monitor optical density (405 nm).

Part 4: Experimental Validation Data (Representative)

The following data represents a typical validation study for UMP-2Na, highlighting the necessity of Magnesium supplementation.

Table 1: Inhibition/Enhancement Screen (Kinetic Chromogenic LAL)

Sample DilutionDiluent TypepHPPC Recovery (%)Result
1:10 Water (LRW)7.215% Inhibition (Fail)
1:50 Water (LRW)7.235% Inhibition (Fail)
1:100 Water (LRW)7.265%Pass (Marginal)
1:10 50 mM

7.288% Pass (Robust)
1:50 50 mM

7.295%Pass

Analysis:

  • Water Only: The 1:10 and 1:50 dilutions fail due to chelation. The PPC recovery is below 50%, indicating the LAL enzyme is starved of magnesium.

  • Magnesium Fortified: Even at 1:10 dilution, the addition of 50 mM

    
     restores enzyme activity, yielding a passing PPC recovery (88%).
    
  • Conclusion: The "Gold Standard" method for UMP-2Na is a 1:50 dilution using 50 mM

    
     buffer .
    

Part 5: Troubleshooting & Expert Insights

The "Hot Well" Phenomenon

If you observe random spikes in optical density in your sample wells but not controls, suspect Glucan interference .

  • Fix: Switch to rFC or use a Glucan-blocking buffer (e.g., buffers containing carboxymethylated curdlan).

pH Drift

UMP-2Na is a salt; however, in the presence of


, precipitation can occur if the pH is too high (>8.5) due to Magnesium Hydroxide formation.
  • Fix: Keep the pH strictly between 7.0 and 7.5.

Low Endotoxin Recovery (LER)

While UMP-2Na causes inhibition, it is not a classic "LER" matrix (like citrate/polysorbate). The mechanism is purely ionic chelation. Therefore, dilution + divalent cation replacement is almost always sufficient.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <85> Bacterial Endotoxins Test. USP-NF.[4]

  • European Pharmacopoeia (Ph. Eur.). (2023). Chapter 2.6.14 Bacterial Endotoxins. EDQM.

  • Tsuji, K., & Steindler, K. A. (1983). Use of magnesium to increase sensitivity of Limulus amoebocyte lysate for detection of endotoxin.[6][7] Applied and Environmental Microbiology, 45(4), 1342–1350.

  • Fujifilm Wako Chemicals. (2022).[8] Overcoming Sample Interference in the LAL Assay. Rapid Microbiology.

  • Bolden, J., et al. (2020). Recombinant Factor C (rFC) Comparison Study. American Pharmaceutical Review.

Sources

difference between hydrate and anhydrous Uridine 5'-monophosphate salt

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the hydration state of a nucleotide salt is treated as an afterthought in experimental design. However, when working with Uridine 5'-monophosphate (UMP) disodium salt—a critical pyrimidine ribonucleotide used in RNA synthesis, neuro-nutrition, and API (Active Pharmaceutical Ingredient) development—the choice between the hydrate and anhydrous forms is a fundamental thermodynamic decision.

This guide provides an objective, data-driven comparison of hydrate and anhydrous UMP disodium salts, detailing their structural dynamics, stability profiles, and the self-validating experimental workflows required to characterize them.

Physicochemical Profiling and Structural Dynamics

The distinction between anhydrous and hydrate UMP salts extends far beyond a simple molecular weight adjustment; it dictates the physical stability, handling requirements, and formulation compatibility of the compound.

  • The Hydrate Lattice: The hydrate form (often existing as a pentahydrate or variable

    
    ) features water molecules integrated directly into its crystal lattice[1]. Crystallographic studies reveal that UMP salts form highly organized, layered "sandwich" structures[2]. In this configuration, UMP molecular layers alternate with water layers. The sodium ions coordinate preferentially with the oxygen atoms of the water molecules, which stabilizes the lattice and lowers the free energy of the system[2].
    
  • The Anhydrous State: The anhydrous form lacks this structural water, making it thermodynamically driven to acquire it from the environment. Consequently, it is highly hygroscopic and prone to deliquescence[3]. When exposed to ambient humidity, anhydrous UMP acts as a desiccant, rapidly absorbing moisture to satisfy the coordination sphere of its sodium ions, which can lead to rapid clumping and degradation if not stored at 0-10°C or -20°C in a desiccated environment[4].

Interestingly, chemical suppliers often group both forms under the same CAS Registry Number (3387-36-8) to simplify cataloging, as moisture is sometimes classified merely as an impurity rather than a distinct crystallographic phase[3].

Quantitative Data Comparison
ParameterAnhydrous UMP DisodiumHydrate UMP Disodium
CAS Registry Number 3387-36-83387-36-8 / 681435-27-8[1]
Molecular Weight 368.15 g/mol >368.15 g/mol (varies by ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)[1]
Aqueous Solubility ~50 mg/mL (Highly Soluble)~50 mg/mL (Highly Soluble)
Hygroscopicity Extremely High (Deliquescent)Low to Moderate (Stable lattice)
Lattice Structure Amorphous / Unstable CrystallineLayered Sandwich Structure[2]
Optimal Storage -20°C, Strictly Desiccated0-10°C or -20°C, Sealed[4]

Biological Context: The Role of UMP

Before evaluating formulation stability, it is essential to understand where UMP fits within cellular metabolism. UMP is synthesized via the decarboxylation of orotidine 5'-monophosphate (OMP) and serves as the foundational precursor for all other pyrimidine nucleotides (UDP, UTP) required for RNA synthesis[4].

UMP_Pathway OMP Orotidine 5'-monophosphate (OMP) UMPS UMP Synthase (UMPS) Decarboxylation OMP->UMPS UMP Uridine 5'-monophosphate (UMP) UMPS->UMP - CO2 Kinase UMP-CMP Kinase UMP->Kinase UDP UDP / UTP Nucleotide Pool Kinase->UDP + ATP RNA RNA Synthesis & Cellular Metabolism UDP->RNA

Fig 1: UMP Biosynthesis and Downstream Utilization Pathway

Experimental Workflows: Validating Kinetics & Stability

To objectively compare these forms for drug development or assay design, researchers must employ rigorous solid-state and solution-phase characterization. The following protocols form a self-validating system to ensure material integrity.

Protocol A: Solid-State Moisture Profiling via Dynamic Vapor Sorption (DVS)

Objective: To quantify the critical relative humidity (CRH) at which anhydrous UMP irreversibly converts to the hydrate, dictating ambient handling limits.

  • Step 1: Sample Preparation. Load 10-15 mg of UMP into the DVS microbalance quartz pan.

  • Step 2: Isothermal Drying. Subject the sample to 0% RH at 25°C using dry nitrogen gas until a stable mass is achieved (

    
    ).
    
    • Causality: This establishes a true anhydrous baseline by driving off surface-adsorbed water without degrading the API.

  • Step 3: Sorption/Desorption Cycling. Increase RH in 10% increments up to 90% RH, then decrease back to 0% RH.

    • Causality: A significant hysteresis gap between the sorption and desorption curves indicates the formation of a stable hydrate lattice (water integrated into the crystal) rather than simple surface condensation.

Protocol B: Solution Stability and Degradation Assay (HPLC-UV)

Objective: To evaluate the chemical stability of UMP salts in aqueous formulations. Once dissolved, the hydration state of the starting material is irrelevant, but the pH of the resulting solution governs stability[5].

  • Step 1: Buffer Preparation. Prepare a sodium acetate buffer adjusted to pH 4.5.

    • Causality: Experimental research indicates that UMP exhibits maximum stability in the pH range of 4.0–5.0. At highly acidic (pH 1.2) or basic extremes, the hydrolytic cleavage of the ester bond with phosphoric acid accelerates, yielding free uridine as the primary degradation impurity[5].

  • Step 2: Sample Dissolution. Dissolve UMP to a concentration of 1.0 mg/mL.

  • Step 3: Accelerated Stress. Incubate aliquots at 40°C and 60°C for 14 days.

  • Step 4: Chromatographic Analysis. Run samples on a C18 reverse-phase column using a gradient of 0.1M triethylamine acetate (TEAA) and acetonitrile, monitoring at 260 nm.

    • Causality: TEAA acts as an ion-pairing agent, which is absolutely critical for retaining highly polar, negatively charged nucleotides like UMP on a hydrophobic C18 stationary phase.

SolidState_Workflow Start UMP Salt Selection (Anhydrous vs Hydrate) DVS Dynamic Vapor Sorption (DVS) RH Cycling 0-90% Start->DVS Moisture Kinetics PXRD Powder X-Ray Diffraction (Lattice Characterization) Start->PXRD Structural ID HPLC HPLC Assay (Chemical Stability/Degradation) Start->HPLC Solution Stability Decision Formulation Strategy Solid Dose vs Aqueous DVS->Decision PXRD->Decision HPLC->Decision

Fig 2: Comprehensive Solid-State and Stability Characterization Workflow

Formulation & Application Guide

The decision matrix for selecting between hydrate and anhydrous UMP disodium salt relies entirely on the end-use application:

  • Aqueous Assays & Liquid Injectables: Either form is acceptable. Because the salt fully dissociates in water, the initial hydration state does not impact the biological activity. However, you must account for the water weight in the hydrate form when calculating molarity to ensure accurate dosing. Ensure the final solution is buffered to pH 4.0–5.0 to prevent degradation[5].

  • Solid Oral Dosage Forms (Tablets/Capsules): The Hydrate form is vastly superior. Its lattice is already thermodynamically satisfied with water, meaning it will not pull moisture from the surrounding excipients or the atmosphere during manufacturing.

  • Moisture-Sensitive Syntheses (e.g., Phosphoramidite chemistry): The Anhydrous form is required. Any residual lattice water from the hydrate form will act as a nucleophile, destroying moisture-sensitive reagents and halting the reaction. When using the anhydrous form, it must be handled in a glovebox or dissolved in fresh, anhydrous solvents like DMSO immediately[6].

References

1.7[7] 2.8 3. 1[1] 4.3[3] 5.4[4] 6.2[2] 7.6[6] 8.5[5]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of Uridine 5'-Monophosphate Disodium Salt Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Uridine 5'-monophosphate disodium salt hydrate (UMP-2Na) is a nucleotide precursor widely used in RNA synthesis and metabolic research. While classified as non-hazardous under GHS and OSHA standards, its disposal requires strict adherence to Good Laboratory Practice (GLP).

The Core Philosophy: Do not view this substance merely as "trash." As a phosphate-rich biological precursor, uncontrolled release into drainage systems can artificially elevate Biological Oxygen Demand (BOD) and promote eutrophication (algal blooms) in local water systems. Professional disposal is not just about safety; it is about environmental stewardship.[1]

Chemical Profile
PropertySpecification
Chemical Name Uridine 5'-monophosphate disodium salt hydrate
CAS Number 3387-36-8
Molecular Formula C₉H₁₁N₂O₉P[2][3][4][5][6][7] · 2Na · xH₂O
Solubility Highly soluble in water (>50 mg/mL)
GHS Classification Not Classified (Non-Hazardous)
RCRA Status (USA) Not P-listed or U-listed
Ecological Risk Low acute toxicity; High eutrophication potential

Pre-Disposal Risk Assessment

Before disposal, you must categorize the waste based on its experimental context. Use the Disposal Decision Matrix below to determine the correct waste stream.

Visualization: Disposal Decision Matrix

This logic flow ensures you do not inadvertently mix non-hazardous nucleotides with regulated waste streams, or vice versa.

DisposalMatrix Start Start: Waste Identification IsBio Is it contaminated with rDNA, viral vectors, or infectious agents? Start->IsBio IsHaz Is it mixed with hazardous solvents (e.g., Phenol, Chloroform)? IsBio->IsHaz No BioWaste BIOHAZARD WASTE (Autoclave/Incinerate) IsBio->BioWaste Yes Form Physical Form? IsHaz->Form No HazWaste HAZARDOUS CHEMICAL WASTE (Halogenated/Non-Halogenated) IsHaz->HazWaste Yes SolidWaste NON-REGULATED SOLID WASTE (Label: Non-Haz Salts) Form->SolidWaste Solid/Powder LiquidWaste NON-HAZARDOUS LIQUID WASTE (Do Not Flush) Form->LiquidWaste Aqueous Solution

Figure 1: Logic flow for determining the correct waste stream for UMP-2Na. Note that experimental contaminants (biological or chemical) always dictate the disposal method over the nucleotide itself.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Powder or Spilled Material)

Applicability: Expired shelf stock, weighing boat residues, or spill cleanup material.

  • Segregation: Do not mix with biohazardous waste (red bags) unless contaminated.

  • Containerization: Place the solid material into a dedicated High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling:

    • Primary Tag: "Non-Hazardous Chemical Waste."

    • Constituents: Write "Uridine 5'-monophosphate disodium salt (100%)."

  • Disposal Path: Hand over to your facility's EHS (Environmental Health & Safety) department for incineration or Class II landfill disposal.

    • Why? While landfilling is legally permissible in some jurisdictions for non-haz salts, incineration is the preferred method for nucleotides to ensure complete thermal destruction of the biological precursor.

Protocol B: Aqueous Solutions (Buffers & Reaction Mixes)

Applicability: Leftover PCR mixes, HPLC buffers, or cell culture media supplements containing UMP.

  • PH Check: Ensure the solution pH is between 5 and 9. If highly acidic/basic due to other reagents, neutralize it first.

  • Collection: Pour into a "Non-Hazardous Aqueous Waste" carboy.

    • Crucial: Do not add to the "Organic Solvents" carboy. Mixing aqueous salts with organic waste increases disposal costs significantly.

  • Drain Disposal Rule:

    • General Rule: Do NOT flush down the drain.

    • Exception: If the concentration is millimolar (<10 mM) and your local EHS regulations explicitly permit phosphate discharge, it may be flushed with copious amounts of water (20x dilution). However, the safest, most authoritative recommendation is to collect it.

Protocol C: Empty Containers
  • Triple Rinse: Rinse the original bottle three times with water.

  • Deface Labels: Cross out the chemical name and hazard warnings.

  • Recycling: Place the rinsed bottle in the glass/plastic recycling stream or regular trash, depending on facility rules.

  • Rinsate: Collect the first rinse in the liquid waste container (Protocol B). Subsequent rinses can go down the drain.

Spill Management System (The "4C" Workflow)

Even non-hazardous spills require a disciplined response to prevent slip hazards and cross-contamination.

SpillResponse Control 1. CONTROL Stop the source. Alert nearby personnel. Contain 2. CONTAIN Isolate the area. Prevent dust spread. Control->Contain Clean 3. CLEAN Sweep (Solid) or Absorb (Liquid). Wash with water. Contain->Clean Check 4. CHECK Verify surface pH. Document incident. Clean->Check

Figure 2: The "4C" Spill Response Workflow. This linear process ensures no steps are missed during a stress event.

Specific Cleanup Steps:

  • PPE: Wear standard nitrile gloves, lab coat, and safety glasses. Respiratory protection (N95) is recommended if handling large quantities of fine powder to prevent inhalation irritation.

  • Solids: Sweep up carefully to avoid generating dust.[3] Use a damp paper towel for the final wipe.

  • Liquids: Absorb with paper towels or vermiculite.

  • Surface Decontamination: Wash the area with water followed by 70% ethanol.

Regulatory & Scientific Context

Why "Non-Hazardous" Doesn't Mean "Drain Safe"

While UMP-2Na is not toxic to humans (LD50 data is generally unavailable or high, indicating low toxicity), it is a nutrient .

  • Mechanism: UMP degrades into uridine and inorganic phosphate.

  • Impact: Excess phosphates in wastewater are a primary driver of eutrophication in aquatic environments. This process depletes oxygen in water bodies, killing fish and other aquatic life.

  • Compliance: Many municipal water authorities strictly limit phosphate discharge. By collecting UMP waste, you ensure your facility stays below these discharge limits.

Storage for Future Disposal
  • Hygroscopic Nature: UMP-2Na is hygroscopic (absorbs moisture). Keep waste containers tightly sealed to prevent the powder from turning into a sticky, difficult-to-handle gum inside the waste drum.

  • Temperature: Store waste at ambient temperature; refrigeration is not necessary for waste material.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling Uridine 5'-monophosphate disodium salt hydrate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that biochemicals broadly classified as "non-hazardous" are often mishandled in the laboratory. This complacency leads to compromised experimental data and subtle, long-term safety risks. Uridine 5'-monophosphate disodium salt hydrate (UMP disodium salt) is a prime example. While it is a fundamental nucleotide analogue used extensively in neurobiology and cellular metabolism studies [1], its physical properties demand strict adherence to specific Personal Protective Equipment (PPE) and handling protocols.

This guide provides researchers with a comprehensive, self-validating operational framework for the safe handling, preparation, and disposal of UMP disodium salt.

Chemical Identity & Physical Properties

Before handling any reagent, establishing its physical and chemical baseline is critical for predicting its behavior in the lab. UMP disodium salt is highly soluble in water but presents specific handling challenges due to its hygroscopic nature [2].

Table 1: Chemical and Physical Data Summary

PropertyValue / Specification
CAS Number 3387-36-8 [3]
Molecular Formula C9H11N2Na2O9P [3]
Molecular Weight 368.14 g/mol [3]
Appearance White crystalline powder [3]
Solubility Highly soluble in water (~40 g/100 mL at 20°C) [2]
Storage Conditions 4°C, sealed, protected from moisture [4]

Hazard Assessment & Mechanistic Causality

Why implement rigorous PPE for a compound that is sometimes utilized as a dietary supplement [5]? The causality lies in its physical state and laboratory concentration:

  • Inhalation Hazard (Dust): As a lyophilized or finely milled powder, UMP disodium salt easily aerosolizes. Inhalation of these micro-particles can cause mechanical irritation to the mucous membranes and upper respiratory tract[6].

  • Hygroscopicity & Degradation: The compound readily absorbs atmospheric moisture. This not only degrades the nucleotide but also causes clumping, which alters the mass-to-volume ratio during weighing, leading to irreproducible experimental data.

  • Dermal/Ocular Irritation: Direct contact with the concentrated powder may cause mild skin or eye irritation due to localized osmotic effects and pH shifts upon contact with physiological moisture [6].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to [7].

Table 2: Required PPE and Mechanistic Justification

PPE ComponentSpecificationCausality & Justification
Gloves Powder-free NitrileProvides a chemically inert barrier against dermal absorption and prevents contamination of the hygroscopic powder by skin oils/moisture [7].
Eye Protection Chemical Safety GogglesShields the ocular mucosa from aerosolized dust particles during transfer and weighing procedures [6].
Body Protection Flame-resistant Lab CoatPrevents particulate accumulation on personal clothing, reducing the risk of secondary exposure outside the laboratory.
Respiratory N95/P100 Particulate MaskMandatory if weighing outside a certified fume hood to prevent inhalation of aerosolized nucleotide dust [6].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. The following step-by-step methodology ensures both operator safety and reagent integrity by embedding verification checks into each step.

Step 1: Environmental Validation & Preparation

  • Action: Verify that the laboratory chemical fume hood is operational.

  • Validation: Check the digital airflow monitor; ensure the face velocity is between 80-120 fpm.

  • Causality: A functioning fume hood captures aerosolized dust, eliminating the need for a standalone respirator and preventing lab-wide contamination [8].

Step 2: Reagent Equilibration

  • Action: Remove the UMP disodium salt from 4°C storage and allow it to equilibrate to room temperature in a desiccator before opening [4].

  • Validation: The external surface of the container should be free of condensation.

  • Causality: Opening a cold container in a humid lab introduces moisture, which the hygroscopic powder will immediately absorb, altering its molecular weight and degrading the sample .

Step 3: Weighing and Transfer

  • Action: Don all required PPE. Use an anti-static spatula to transfer the powder to a pre-tared weigh boat inside the fume hood.

  • Validation: The analytical balance must return to exactly 0.000 g after taring.

  • Causality: Anti-static tools prevent the fine powder from repelling and aerosolizing, ensuring accurate mass transfer and minimizing exposure [8].

Step 4: Dissolution

  • Action: Transfer the weighed powder into the target solvent (e.g., Milli-Q water or physiological buffer) and agitate gently.

  • Validation: The solution should become completely transparent with no visible particulates, confirming full dissolution[2].

Spill Response & Waste Disposal Plan

Even with meticulous handling, spills can occur. Immediate and correct response is critical.

  • Spill Response Protocol: Do not use water initially, as it will dissolve the powder and spread the contamination. Use a designated brush and dustpan to gently sweep up the powder, avoiding vigorous sweeping which raises dust. Once the bulk powder is removed, wash the spill site with soap and copious amounts of water, then ventilate the area [6].

  • Waste Disposal Plan: Do not pour UMP disodium salt solutions down the drain [7]. Transfer all solid and liquid waste to a licensed professional waste disposal service. The standard disposal method for this organic compound is dissolution in a combustible solvent followed by incineration in a chemical incinerator equipped with an afterburner and scrubber [6].

Operational Workflow Visualization

UMP_Workflow Start Storage (4°C, Desiccated) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Verify Airflow) PPE->Hood Weighing Weighing & Aliquoting (Minimize Dust) Hood->Weighing SpillCheck Spill Occurred? Weighing->SpillCheck CleanUp Dry Sweep & Bag (Avoid Aerosolization) SpillCheck->CleanUp Yes Dissolve Dissolve in Aqueous Buffer (e.g., Milli-Q Water) SpillCheck->Dissolve No Disposal Waste Disposal (Incineration via Vendor) CleanUp->Disposal Dissolve->Disposal

Figure 1: Operational workflow for handling UMP disodium salt, from storage to disposal.

References

  • Title: MATERIAL SAFETY DATA SHEET: URIDINE 5-MONOPHOSPHATE DISODIUM Source: Bio Basic Inc. URL: [Link]

  • Title: Uridine 5-Monophosphate Disodium Salt Source: Ingredients Network URL: [Link]

Sources

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。